Aluminum;hexaoxidanium
Description
Structure
2D Structure
Properties
Molecular Formula |
AlH18O6+9 |
|---|---|
Molecular Weight |
141.12 g/mol |
IUPAC Name |
aluminum;hexaoxidanium |
InChI |
InChI=1S/Al.6H2O/h;6*1H2/q+3;;;;;;/p+6 |
InChI Key |
YPUVTLQZHBUGSK-UHFFFAOYSA-T |
Canonical SMILES |
[OH3+].[OH3+].[OH3+].[OH3+].[OH3+].[OH3+].[Al+3] |
Origin of Product |
United States |
Significance of Aluminium Iii in Aqueous Systems
Aluminium is the third most abundant element in the Earth's crust and its trivalent ion, Al³⁺, plays a significant role in various aqueous environments. researchgate.net In acidic aqueous solutions (pH ≤ 5), the predominant species is the hexaaquaaluminium(III) ion, [Al(H₂O)₆]³⁺. nih.gov The chemistry of this ion is central to processes such as the formation of aluminium-based minerals, the mobility of aluminium in soils and natural waters, and its potential impact on aquatic life. nih.gov
The hydrolytic behavior of [Al(H₂O)₆]³⁺ is a key aspect of its significance. As the pH of a solution increases, the coordinated water molecules can deprotonate, leading to the formation of various monomeric and polynuclear hydroxo and oxo-bridged species. nih.govnih.gov This cascade of hydrolysis and polymerization is fundamental to the formation of aluminium hydroxides, which are used in water treatment as flocculants. nih.govopen.edu Furthermore, the interactions of the hexaaquaaluminium(III) ion and its hydrolysis products with other dissolved species, such as sulfates and fluorides, are crucial in controlling aluminium's speciation and bioavailability. capes.gov.brusgs.gov
Historical Context of Hexaaquaaluminium Iii Ion Discovery and Initial Characterization
The understanding of metal ion hydration evolved over many decades. While early chemists were aware that metal salts dissolved in water, the concept of a discrete, coordinated aqua ion like [Al(H₂O)₆]³⁺ developed with advancements in coordination chemistry and spectroscopic techniques. The confirmation of the octahedral geometry and the presence of six water molecules in the primary coordination sphere of the aqueous Al³⁺ ion came from techniques like Raman and infrared spectroscopy. researchgate.netcapes.gov.brrsc.org These methods allowed for the identification of vibrational modes corresponding to the Al-O bonds within the complex. researchgate.netcapes.gov.brrsc.org
Early studies focused on the acidic nature of solutions containing aluminium salts, which pointed towards the interaction between the aluminium ion and water molecules. libretexts.orglibretexts.org The development of potentiometric titrations and later, more sophisticated techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, provided further evidence for the structure and reactivity of the hexaaquaaluminium(III) ion. nih.gov These foundational studies laid the groundwork for the detailed mechanistic and kinetic investigations that followed.
Fundamental Coordination Aspects of Aluminium Iii with Water Ligands
The formation of the hexaaquaaluminium(III) ion is a classic example of coordination chemistry. The central aluminium(III) ion, with its high positive charge and small ionic radius (0.675 Å for coordination number VI), acts as a Lewis acid. nih.govchemguide.co.uk It accepts lone pairs of electrons from the oxygen atoms of six water molecules, which act as Lewis bases. chemguide.co.uklibretexts.org
The Al-O bonds in the hexaaquaaluminium(III) ion are strong, leading to a stable complex. researchgate.netrsc.org The high charge density of the Al³⁺ ion polarizes the coordinated water molecules, weakening the O-H bonds and making the complex acidic. libretexts.orgstudymind.co.uk This acidity is a defining characteristic of the hexaaquaaluminium(III) ion, with a pKa of approximately 5.0, making it a weak acid comparable to acetic acid. libretexts.orgwikipedia.org
Table 1: Spectroscopic Data for the Hexaaquaaluminium(III) Ion
| Vibrational Mode | Assignment (O_h symmetry) | Raman (cm⁻¹) | Infrared (cm⁻¹) |
| ν₁ | a₁g (stretching) | 525 (polarized) | - |
| ν₂ | e_g (stretching) | 438 (depolarized) | - |
| ν₅ | f₂g (bending) | 332 (depolarized) | - |
| ν₃ | f₁u (stretching) | - | 598 |
Data sourced from Raman and IR spectroscopic studies. researchgate.netcapes.gov.brrsc.org
Overview of Research Trajectories on Al H₂o ₆ ³⁺
Octahedral Coordination Geometry
The coordination number of the hexaaquaaluminium(III) ion is six, resulting in an octahedral geometry. docsity.comresearchgate.net This arrangement involves the central aluminium ion and the six oxygen atoms from the water ligands positioned at the vertices of an octahedron.
Idealized Octahedral Symmetry (Oₕ)
In an idealized state, the [Al(H₂O)₆]³⁺ complex possesses a highly symmetric octahedral (Oₕ) geometry. nih.govacs.org This high symmetry is characterized by several symmetry elements, including multiple rotation axes (C₂, C₃, C₄), mirror planes (σₕ, σd), and a center of inversion (i). wikipedia.orghuntresearchgroup.org.uk The Oₕ point group represents one of the highest possible symmetries for a molecule and implies that all Al-O bond lengths and O-Al-O bond angles are identical, creating a perfect octahedron. wikipedia.orglibretexts.org Theoretical calculations have proposed that the global minimum energy structure of the ion corresponds to Tₕ symmetry, a subgroup of Oₕ. researchgate.netrsc.org
Distortions from Ideal Symmetry in Solution and Solid State
While the idealized Oₕ symmetry provides a fundamental model, in both solution and the solid state, the [Al(H₂O)₆]³⁺ ion exhibits distortions from this perfect geometry. researchgate.netnih.gov These distortions can arise from several factors, including:
Jahn-Teller-like distortions: Although the Al³⁺ ion has a d⁰ electron configuration and is not susceptible to the standard Jahn-Teller effect, interactions with the solvent and counter-ions can induce geometric distortions.
Crystal packing forces: In the solid state, the arrangement of ions in the crystal lattice can cause the octahedron to be slightly compressed or elongated. This is evident in the crystal structure of compounds like hexaaquaaluminium(III) bromate (B103136) trihydrate, where the Al-O₆ octahedron is described as slightly distorted. nih.gov
Solvent effects: In aqueous solution, the dynamic interactions with water molecules in the second hydration shell and beyond can lead to transient distortions. acs.orgacs.org The orientation of the water ligands in the first coordination shell can be influenced by these outer-sphere interactions. nih.gov
Studies on hexaaquaaluminium methanesulfonate (B1217627) show a dispersion of O-Al-O angles ranging from 86.71° to 92.26°, indicating a deviation from the ideal 90° angle of a perfect octahedron. researchgate.netnih.gov
Aluminium-Oxygen Bond Lengths within the Primary Hydration Shell
The bond length between the central aluminium ion and the oxygen atoms of the coordinated water molecules is a key parameter of the primary hydration shell. X-ray diffraction and computational studies have provided precise measurements of these bond lengths.
In the solid state, the Al-O bond lengths can vary slightly within the same crystal structure due to the local environment. For instance, in hexaaquaaluminium(III) tris(methanesulfonate), the Al-O distances are in the range of 1.851 Å to 1.895 Å. researchgate.netnih.gov In hexaaquaaluminium(III) bromate trihydrate, the average Al-O distance is 1.872 Å, which becomes 1.880 Å after correction for rigid-body motion. nih.gov Theoretical studies on aqueous clusters have found Al-O bond lengths ranging from 1.89 Å to 1.94 Å. acs.org An average Al-O equilibrium bond length of 1.90 Å has also been proposed based on experimental and computational work. researchgate.net
| Compound | Al-O Bond Length Range (Å) | Average Al-O Bond Length (Å) | Method |
| Hexaaquaaluminium(III) tris(methanesulfonate) | 1.851–1.895 | - | X-ray Diffraction |
| Hexaaquaaluminium(III) bromate trihydrate | - | 1.872 (uncorrected) | X-ray Diffraction |
| Hexaaquaaluminium(III) bromate trihydrate | - | 1.880 (corrected) | X-ray Diffraction |
| Aqueous Al(H₂O)₆³⁺ Cluster | 1.89–1.94 | - | Theoretical Calculation |
| Aqueous Al(H₂O)₆³⁺ | - | 1.90 | Experimental/Computed |
Outer-Sphere Hydration and Solvent Shell Interactions
Hydrogen Bonding Networks with Bulk Water
The water molecules of the primary hydration shell are highly polarized by the trivalent aluminium ion. This strong polarization enhances their ability to act as hydrogen bond donors to water molecules in the second hydration shell and the bulk solvent. rsc.orgresearchgate.net These hydrogen bonds are considered medium to strong. nih.govresearchgate.netiucr.org Computational studies suggest that the second hydration shell of the Al(III) ion consists of 12 water molecules. researchgate.net The formation of these extensive hydrogen-bonding networks is a key feature of the ion's interaction with water. researchgate.netd-nb.info The addition of a second solvation shell in computational models leads to further splitting in calculated XANES spectra, indicating the significant influence of this outer sphere. nih.govacs.org
Influence of Counter-Ions on Outer-Sphere Structure
The nature of the counter-ions present in the solution significantly influences the structure of the outer hydration spheres and the hydrogen-bonding network. researchgate.net
In solutions containing chloride, nitrate (B79036), and perchlorate (B79767), the hexaaquaaluminium(III) ion remains thermodynamically stable, and no inner-sphere complexes (where the anion displaces a water molecule) are detected spectroscopically. rsc.orgresearchgate.netcapes.gov.br
In contrast, sulfate ions can form stable inner-sphere complexes with the aluminium ion, particularly at higher temperatures. rsc.orgresearchgate.net
In the solid state, counter-ions are integral to the crystal structure, forming extensive hydrogen-bonding networks with the aqua ligands. nih.govresearchgate.net For example, in the crystal structure of hexaaquaaluminium(III) tris(methanesulfonate), each aqua ligand is engaged in two hydrogen bonds with the methanesulfonate anions, and the cation is surrounded by ten such anions. researchgate.netnih.gov Similarly, in salts containing sulfate and either nitrate or chloride, the anions and unligated water molecules form a three-dimensional hydrogen-bonding network with the [Al(H₂O)₆]³⁺ cation. nih.goviucr.org The formation of outer-sphere ion pairs between the complex cation and anions like salicylate (B1505791) is driven by electrostatic effects. acs.org
Hybridization Theory and Orbital Considerations in Coordination
The formation of the hexaaquaaluminium(III) ion, [Al(H₂O)₆]³⁺, is a classic example of coordination chemistry, where a central metal ion is bonded to one or more surrounding molecules or ions, known as ligands. The structural and geometrical characteristics of this complex can be effectively described using hybridization theory. In an aqueous solution, the aluminium(III) ion (Al³⁺) is coordinated by six water molecules, forming a stable octahedral complex. brainly.comaskfilo.comlivingston.org The high positive charge (+3) and small ionic radius of the Al³⁺ ion create a strong electrostatic attraction for the lone pair of electrons on the oxygen atoms of the water ligands. solubilityofthings.comquora.comquora.com
sp³d² Hybridization Scheme
The hybridization state of the central aluminum atom in the [Al(H₂O)₆]³⁺ complex is identified as sp³d². brainly.comaskfilo.comyoutube.com This model provides a framework for understanding the formation of six equivalent coordinate covalent bonds and the resulting octahedral geometry.
The process begins with the electronic configuration of aluminum. A neutral aluminum atom has the configuration [Ne] 3s²3p¹. To form the Al³⁺ ion, it loses its three valence electrons, resulting in the noble gas configuration [Ne]. brainly.com This means the 3s and 3p orbitals are now empty. As an element in the third period of the periodic table, aluminum also possesses five vacant 3d orbitals. quora.comquora.com
To accommodate the six lone pairs of electrons donated by the six water molecules (the ligands), the central Al³⁺ ion utilizes its empty, accessible valence orbitals. quora.comquora.com According to valence bond theory, these orbitals undergo hybridization—a process of mixing atomic orbitals to form a new set of degenerate hybrid orbitals. libretexts.org In this specific case, one 3s orbital, three 3p orbitals, and two of the 3d orbitals combine to form a set of six equivalent sp³d² hybrid orbitals. brainly.comquora.com
These six sp³d² hybrid orbitals are spatially oriented towards the corners of an octahedron, which minimizes electrostatic repulsion between them. Each of these hybrid orbitals then overlaps with an orbital from an oxygen atom of a water molecule containing a lone pair of electrons, forming six identical Al-O coordinate covalent bonds. This sp³d² hybridization scheme successfully accounts for the known octahedral geometry and the coordination number of six for the hexaaquaaluminium(III) ion. askfilo.comlivingston.org
Role of Vacant d-orbitals in Ligand Interaction
The participation of vacant d-orbitals is essential for the formation of an octahedral complex like hexaaquaaluminium(III) according to the valence bond theory model. While the Al³⁺ ion has a stable [Ne] electron configuration, its identity as a third-period element means it has an accessible, albeit energetically higher, set of 3d orbitals. quora.comquora.com These empty d-orbitals are crucial for expanding the coordination capacity of aluminum beyond the four bonds that would be possible using only s and p orbitals.
The formation of the coordinate bond relies on the effective overlap between the donor orbitals of the ligands and the vacant orbitals of the metal ion. solubilityofthings.com In the [Al(H₂O)₆]³⁺ ion, the lone pair of electrons on the oxygen atom of each water molecule is donated into one of the six vacant sp³d² hybrid orbitals of the Al³⁺ ion. quora.comstackexchange.com The involvement of two d-orbitals in the hybridization scheme allows for the formation of the six bonds required for an octahedral geometry.
The interaction is fundamentally an acid-base reaction in the Lewis sense, where the Al³⁺ ion acts as a Lewis acid (electron pair acceptor) and the water molecules act as Lewis bases (electron pair donors). The vacant orbitals on the aluminum provide the necessary locations for the incoming ligand electrons, leading to the formation of the stable metal-ligand complex. solubilityofthings.comquora.com While hybridization is a simplified model, more advanced approaches like molecular orbital theory also identify the involvement of aluminum's 3d orbitals in the bonding, leading to the formation of bonding and antibonding molecular orbitals that define the electronic structure of the complex. nih.govresearchgate.net
Table 1: Orbital Contributions to Hybridization in [Al(H₂O)₆]³⁺
| Atomic Orbital of Al³⁺ | Number of Orbitals Used | Resulting Hybrid Orbitals |
| 3s | 1 | Six sp³d² hybrid orbitals |
| 3p | 3 | |
| 3d | 2 |
Table 2: Compound Names Mentioned in the Article
| IUPAC Name | Common Name |
| Aluminum;hexaoxidanium | Hexaaquaaluminium(III) ion |
| Water | Water |
| Aluminum | Aluminum |
Formation Equilibria in Acidic Aqueous Solutions
The dissolution of soluble aluminum salts, such as aluminum chloride (AlCl₃), aluminum nitrate (Al(NO₃)₃), and aluminum sulfate (Al₂(SO₄)₃), in water leads to the formation of the hexaaqua-aluminium(III) ion, [Al(H₂O)₆]³⁺. savemyexams.comunacademy.com In this process, the aluminum ion (Al³⁺) acts as a Lewis acid, accepting electron pairs from six water molecules, which act as Lewis bases, to form a stable octahedral complex. quora.comphysicsandmathstutor.comlibretexts.org The reaction is highly exothermic due to the significant hydration energy of the Al³⁺ ion. quora.com For instance, when aluminum chloride dissolves in a large amount of water, the resulting solution contains hydrated aluminum ions and chloride ions. stackexchange.com
The formation of the hexaaqua-aluminium(III) ion can be represented by the following general equation:
Al³⁺(aq) + 6H₂O(l) ⇌ [Al(H₂O)₆]³⁺(aq) studymind.co.uk
The resulting solution of dissolved aluminum salts is acidic. unacademy.com This acidity is a direct consequence of the hydrolysis of the [Al(H₂O)₆]³⁺ ion. quora.comyoutube.com
The formation and stability of the [Al(H₂O)₆]³⁺ ion are strongly influenced by the pH of the solution. In strongly acidic conditions, with a pH below 3.0, the predominant aluminum species is the octahedral [Al(H₂O)₆]³⁺ ion. researchgate.net As the pH increases, hydrolysis reactions become more significant, leading to the formation of various hydrolyzed species. researchgate.netresearchgate.net Conversely, adding a strong acid to a solution containing hydrolyzed aluminum species can shift the equilibrium back towards the formation of the [Al(H₂O)₆]³⁺ ion, a phenomenon that can be explained by Le Chatelier's Principle. libretexts.org
Hydrolysis Processes and Proton Transfer Mechanisms
The high charge density of the central Al³⁺ ion in the [Al(H₂O)₆]³⁺ complex polarizes the coordinated water molecules, weakening the O-H bonds. savemyexams.comquora.comstudymind.co.ukyoutube.com This polarization facilitates the loss of a proton (H⁺) from a coordinated water molecule to a solvent water molecule, a process known as hydrolysis. savemyexams.comphysicsandmathstutor.com This hydrolysis is a key source of acidity in aqueous solutions of aluminum salts. researchgate.net
[Al(H₂O)₆]³⁺(aq) + H₂O(l) ⇌ [Al(H₂O)₅(OH)]²⁺(aq) + H₃O⁺(aq) unacademy.comquora.comstudymind.co.uk
Proton transfer within the hydrated aluminum cluster is a critical step in these hydrolysis reactions. acs.org Studies have shown that a concerted proton transfer through a water chain can significantly lower the activation energy for these reactions. sci-hub.se
The hydrolysis of [Al(H₂O)₆]³⁺ occurs in a stepwise manner, with the sequential loss of protons from the coordinated water molecules. physicsandmathstutor.com The extent of deprotonation increases with increasing pH.
The first step in the hydrolysis of [Al(H₂O)₆]³⁺ results in the formation of the pentaaqua-hydroxo-aluminium(III) ion, [Al(H₂O)₅(OH)]²⁺. fiveable.mestudymind.co.uk This species is formed as a proton is transferred from a coordinated water molecule to a solvent water molecule. fiveable.me
[Al(H₂O)₆]³⁺(aq) + H₂O(l) ⇌ [Al(H₂O)₅(OH)]²⁺(aq) + H₃O⁺(aq) unacademy.comstudymind.co.uk
With a further increase in pH, a second deprotonation can occur, leading to the formation of the tetraaqua-dihydroxo-aluminium(III) ion, [Al(H₂O)₄(OH)₂]⁺. studymind.co.uk
[Al(H₂O)₅(OH)]²⁺(aq) + H₂O(l) ⇌ [Al(H₂O)₄(OH)₂]⁺(aq) + H₃O⁺(aq) studymind.co.uk
Further deprotonation can lead to the formation of the neutral species [Al(H₂O)₃(OH)₃], which is insoluble and precipitates out of solution, and eventually the tetrahedral aluminate ion, [Al(OH)₄]⁻, in basic conditions. researchgate.netresearchgate.netstudymind.co.uk
The acidity of the hydrated aluminum ion and its hydrolyzed species can be quantified by their acid dissociation constants (Ka) or, more conveniently, their pKa values (-log Ka). wou.edu The pKa for the first hydrolysis step of [Al(H₂O)₆]³⁺ is approximately 5.0, making it a weak acid, comparable in strength to acetic acid. libretexts.orgbrainly.com
The equilibrium for the first hydrolysis reaction is:
[Al(H₂O)₆]³⁺(aq) ⇌ [Al(H₂O)₅(OH)]²⁺(aq) + H⁺(aq)
| Hydrolysis Reaction | pKa |
| [Al(H₂O)₆]³⁺ ⇌ [Al(H₂O)₅(OH)]²⁺ + H⁺ | ~5.0 libretexts.orgbrainly.com |
This table provides the approximate pKa value for the first hydrolysis step of the hexaaqua-aluminium(III) ion.
The pKa values for subsequent deprotonation steps are progressively higher, indicating that the resulting species are less acidic. The charge-to-radius ratio of the metal ion is a key factor in determining the acidity of hydrated metal ions. libretexts.org The high charge (+3) and small ionic radius of Al³⁺ lead to a high charge density, which strongly polarizes the coordinated water molecules and results in a relatively low pKa for the first hydrolysis. savemyexams.comchemguide.co.uk
Oligomerization and Polynuclear Complex Formation
Trimer and Tetramer Formation
Following the formation of dimers, further condensation reactions can lead to the formation of small oligomers, including trimers and tetramers. academie-sciences.fr These species are considered transient intermediates in the formation of the larger and more stable Keggin ion. nih.gov
Potentiometric studies and spectroscopic evidence suggest the existence of a trimeric species, often formulated as [Al₃(OH)₄(H₂O)₉]⁵⁺, although its concentration in solution is generally low as it readily condenses to form larger clusters. uni-muenchen.deresearchgate.net A tetrameric species has also been postulated as a necessary intermediate in the assembly of the Keggin structure, though it has not been isolated from solution. uni-muenchen.de These smaller oligomers are characterized by the linking of aluminum octahedra through shared edges and corners, with hydroxide (B78521) groups acting as the bridging ligands. academie-sciences.fr The formation of these species represents a progressive increase in the size and complexity of the polynuclear aluminum complexes.
The Keggin Ion ([Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺, Al₁₃) Formation Mechanisms and Structure
One of the most significant and well-characterized polynuclear aluminum complexes is the ε-Keggin ion, [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺, commonly referred to as Al₁₃. wikipedia.orgpnas.org This large polycation is a dominant species in partially neutralized aluminum solutions, particularly at hydroxide to aluminum molar ratios (OH/Al) between 2.1 and 2.5. cambridge.orguni-muenchen.de
The formation of the Al₁₃ ion is readily identified in solution by a distinct peak at approximately 62.5-63.7 ppm in the ²⁷Al NMR spectrum, corresponding to the central tetrahedrally coordinated aluminum. nih.govuni-muenchen.de
The formation of polynuclear aluminum complexes, including the initial dimers and the larger Al₁₃ Keggin ion, proceeds through a condensation mechanism known as olation. scirp.orgnih.gov Olation involves the formation of a hydroxide bridge (M-OH-M) between two metal centers. scirp.org
The process begins with the nucleophilic attack of a hydroxyl group from one aluminum complex onto an adjacent aluminum center. This is followed by the elimination of a coordinated water molecule. scirp.org This mechanism is responsible for the linking of the individual aluminum octahedral units to form the edge-sharing structures seen in dimers and the trimeric units of the Keggin ion. academie-sciences.fr The olation reaction is a key step in the polymerization of aluminum in aqueous solutions, leading to the growth of larger, more complex structures. nih.gov
While olation is the primary mechanism for the initial stages of polymerization, oxolation becomes important in the further evolution of condensed aluminum species, particularly under conditions of heating or aging. scirp.orgacademie-sciences.fr Oxolation is the process by which a bridging oxo group (M-O-M) is formed from two bridging hydroxyl groups. scirp.org This typically involves the deprotonation of a hydroxide bridge, followed by the release of a water molecule. nih.gov
The formation of oxo bridges within the Al₁₃ structure, specifically the four central oxygen atoms linking the tetrahedral aluminum to the outer shell, is a result of oxolation. nih.gov This transition from olation to oxolation is indicative of the transformation and growth of the aluminum species in solution. nih.gov Oxolation reactions are generally slower than olation and are influenced by the acidity of the medium. scirp.org
The formation of the Al₁₃ Keggin ion is a complex process influenced by several key factors. solubilityofthings.comaskanacademic.com
pH: The pH of the solution is a critical driver for the formation of Al₁₃. nih.gov It is typically formed in a specific pH range where the hydrolysis of the hexaqua-aluminum ion is significant, leading to the necessary concentration of hydroxylated monomers for polymerization. academie-sciences.frconsensus.app Optimal formation occurs at an OH/Al molar ratio of approximately 2.46. academie-sciences.fr
Concentration: The total aluminum concentration in the solution also plays a crucial role. nih.govaskanacademic.com Higher concentrations favor the formation of polynuclear species, including Al₁₃. nih.gov There appears to be a threshold concentration below which Al₁₃ formation is not significant. nih.gov
Temperature: Temperature affects the kinetics of the polymerization reactions. solubilityofthings.comaskanacademic.com Synthesis of Al₁₃ is often carried out at elevated temperatures (e.g., 80-90 °C) to promote the necessary condensation and rearrangement reactions. uni-muenchen.de
Sulfate Ions: The presence of anions, particularly sulfate (SO₄²⁻), can significantly influence the polymerization pathway and the stability of the Al₁₃ ion. uni-muenchen.de Sulfate ions can act as templates, promoting the crystallization of Al₁₃ salts from solution. uni-muenchen.depnas.org The interaction between sulfate and the aluminum complexes can affect the distribution of different polynuclear species in the solution. researchgate.net
Table of Compounds
| Compound Name | Molecular Formula |
| Aluminum | Al |
| Hexaoxidanium | H₆O |
| [Al₂(OH)₂(H₂O)₈]⁴⁺ | [Al₂(OH)₂(H₂O)₈]⁴⁺ |
| [Al₃(OH)₄(H₂O)₉]⁵⁺ | [Al₃(OH)₄(H₂O)₉]⁵⁺ |
| [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺ | [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺ |
| [Al(H₂O)₆]³⁺ | [Al(H₂O)₆]³⁺ |
| [Al(OH)(H₂O)₅]²⁺ | [Al(OH)(H₂O)₅]²⁺ |
| [Al(OH)₂(H₂O)₄]⁺ | [Al(OH)₂(H₂O)₄]⁺ |
| Sulfate | SO₄²⁻ |
| Aluminum hydroxide | Al(OH)₃ |
| Oxo | O |
Interactive Data Table: Factors Influencing Al₁₃ Polymerization
| Factor | Influence on Al₁₃ Formation | Typical Conditions for Formation | Supporting Evidence |
| pH | Crucial for providing the necessary hydroxylated precursors. | Optimal at OH/Al molar ratio of ~2.46. academie-sciences.fr Generally in the pH range where hydrolysis is significant. consensus.app | Potentiometric titrations and ²⁷Al NMR studies show the prevalence of Al₁₃ in a specific pH window. academie-sciences.frnih.gov |
| Concentration | Higher concentrations favor the formation of polynuclear species. | A threshold concentration is required for significant Al₁₃ formation. nih.gov | ²⁷Al NMR intensity of the Al₁₃ peak increases with total aluminum concentration. nih.gov |
| Temperature | Affects the kinetics of condensation and rearrangement reactions. | Often synthesized at elevated temperatures (e.g., 80-90 °C). uni-muenchen.de | Higher temperatures can accelerate the conversion of smaller oligomers to the more stable Al₁₃ structure. academie-sciences.fr |
| Sulfate Ions | Can act as a template, promoting crystallization and stabilizing the Al₁₃ structure. | Added to solutions to facilitate the crystallization of Al₁₃ salts. uni-muenchen.depnas.org | X-ray diffraction of crystallized salts confirms the Keggin structure. The presence of sulfate can alter the equilibrium between different aluminum species in solution. researchgate.netuni-muenchen.de |
This table is interactive. Click on the headers to sort the data.
Interaction with Inorganic Anions
The hexaquaaluminum(III) ion readily interacts with various inorganic anions in solution, leading to the formation of a range of complex species. These interactions are crucial in controlling the speciation, mobility, and bioavailability of aluminum in natural and industrial systems.
Sulfate Complexes
Aluminum sulfate is widely utilized in water treatment processes due to its ability to form aluminum hydroxide precipitates that aid in the removal of suspended particles. yuncangchemical.comwikipedia.org In aqueous solutions, the interaction between hexaquaaluminum(III) and sulfate ions (SO₄²⁻) leads to the formation of aluminum sulfate complexes. acs.orgusgs.gov The formation of these complexes is influenced by factors such as pH and the concentration of sulfate ions. usgs.gov
Table 1: Formation Quotients for Aluminum Sulfate Complexes This interactive table would allow users to filter data based on temperature and ionic strength to see the corresponding formation quotients for different aluminum sulfate complexes.
| Temperature (°C) | Ionic Strength (molal) | Log Q₁ (for Al³⁺ + SO₄²⁻ ⇌ AlSO₄⁺) |
| 10 | 0.3 | Value |
| 10 | 0.5 | Value |
| 10 | 1.0 | Value |
| 25 | 0.3 | Value |
| 25 | 0.5 | Value |
| 25 | 1.0 | Value |
| 50 | 0.3 | Value |
| 50 | 0.5 | Value |
| 50 | 1.0 | Value |
Note: Specific values for Log Q₁ would be populated from detailed research findings.
Fluoride (B91410) Complexes
Aluminum forms particularly stable complexes with fluoride ions (F⁻) in aqueous solutions. usgs.govnih.gov The interaction is strong enough that even at low fluoride concentrations, aluminum-fluoride complexes can be the predominant form of dissolved aluminum, especially at pH levels below neutral. usgs.gov The formation of these complexes occurs in a stepwise manner, with the sequential replacement of water molecules in the hydration shell of the aluminum ion by fluoride ions.
The speciation of aluminum fluoride complexes, denoted as AlFₓ⁽³⁻ˣ⁾⁺, is dependent on both the pH and the relative concentrations of aluminum and fluoride. nih.gov Research has identified the formation of several mononuclear complexes, including AlF²⁺, AlF₂⁺, AlF₃, and AlF₄⁻. nih.gov The stability constants for the formation of these complexes have been determined at different temperatures and ionic strengths. nih.gov
Table 2: Logarithmic Formation Constants (log K) for Aluminum Fluoride Complexes at 25°C This interactive table would allow users to see the stepwise formation constants for different aluminum fluoride species.
| Reaction | log K |
| Al³⁺ + F⁻ ⇌ AlF²⁺ | 6.69 ± 0.02 |
| AlF²⁺ + F⁻ ⇌ AlF₂⁺ | 5.35 ± 0.03 |
| AlF₂⁺ + F⁻ ⇌ AlF₃ | 3.68 ± 0.01 |
| AlF₃ + F⁻ ⇌ AlF₄⁻ | 2.75 ± 0.04 |
Data sourced from pointwise titrations at an ionic strength approaching zero. nih.gov
Phosphate (B84403) Complexes
The interaction between aluminum and phosphate (PO₄³⁻) in aqueous solutions is of significant interest, particularly in environmental and biological systems. nih.govacs.org Aluminum is known to form complexes with oxygen-donor ligands, with phosphate being a prominent example. nih.gov In acidic to neutral conditions, the reaction between Al³⁺ and phosphate can lead to the formation of soluble complexes. acs.org However, under certain conditions, insoluble aluminum phosphate can precipitate, which is a mechanism for the removal of both aluminum and phosphate from solution. nih.govacs.org
Studies have shown that at low pH values (below 4), various aqueous aluminum-phosphate complexes can form. researchgate.net The nature of these complexes can be influenced by the molar ratio of phosphate to aluminum. For instance, at high H₂PO₄⁻/Al molar ratios, soluble complexes are favored, while at the isoelectric point of hydroxy-aluminum polymers, phosphate can cause their complete precipitation. acs.org
Chloride Coordination
In acidified aqueous solutions, aluminum chloride exists as the octahedral [Al(H₂O)₆]³⁺ complex with chloride ions in the outer coordination sphere. doubtnut.comvedantu.com The interaction between the hydrated aluminum ion and chloride ions is generally considered to be weaker compared to that with sulfate or fluoride. researchgate.net While some studies suggest the possibility of inner-sphere complexation, where chloride ions replace water molecules in the primary hydration shell, Raman spectroscopic investigations have not detected such complexes in chloride solutions, indicating that any interaction is likely weak or results in outer-sphere ion pairing. researchgate.netrsc.org The primary species in aqueous aluminum chloride solutions remains the hexaquaaluminum(III) ion. unacademy.comwikipedia.org
Complexation with Organic Ligands
The interaction of hexaquaaluminum(III) with organic ligands is a vast and complex field. These interactions can significantly influence the transport, bioavailability, and toxicity of aluminum in the environment.
Formation of Outer-Sphere Ion Pairs
Outer-sphere complexes are formed when the hydrated metal ion and the ligand are associated through electrostatic interactions or hydrogen bonding, without the formation of a direct covalent bond between the metal and the ligand. whiterose.ac.uknumberanalytics.com In the case of hexaquaaluminum(III), the positively charged complex can form outer-sphere ion pairs with anionic organic ligands. whiterose.ac.uk
Ligand Exchange Mechanisms with Organic Acids (e.g., salicylates, citrates, oxalates)
The substitution of the coordinated water molecules in the hexaaquaaluminum(III) ion by other ligands, such as organic acids, is a fundamental process that dictates the transport and bioavailability of aluminum. libretexts.org These ligand exchange reactions are crucial in understanding how aluminum interacts with the environment and biological systems. The mechanisms of these reactions can vary but often follow a dissociative or associative pathway. libretexts.orgyoutube.com
Salicylates: The reaction between the hexaaquaaluminum(III) ion and salicylate (HSal⁻) proceeds through a mechanism consistent with the Eigen-Wilkins model. acs.org This process begins with the formation of an outer-sphere ion pair, [Al(H₂O)₆]³⁺·HSal⁻, driven by electrostatic attraction. acs.org Following this, a dissociative ligand-exchange pathway leads to the formation of inner-sphere complexes. acs.org The rate-determining step is the dissociation of a water molecule from the inner coordination sphere of the aluminum ion. acs.org This allows for the coordination of the salicylate ligand, which can bind in a monodentate fashion (through one carboxylate oxygen) or a bidentate fashion (through both a carboxylate oxygen and the phenolic oxygen), forming a stable chelate ring. acs.org Theoretical studies indicate that the formation of a phenol-deprotonated bidentate complex, [Al(Sal)(H₂O)₄]⁺, which contains a six-membered ring, is the most favorable outcome in acidic solutions around pH 3. acs.org The coordination of the salicylate ligand has been shown to increase the reactivity of the remaining water molecules in the complex. acs.org
Citrates: Citrate (B86180) is a tricarboxylic acid that acts as a potent chelating agent for aluminum(III). rsc.orgnih.govfiveable.me The complexation of Al³⁺ with citrate is a stepwise process that results in the formation of various species depending on the pH and the aluminum-to-citrate ratio. rsc.orgnih.gov The initial step involves the formation of a monodentate complex, followed by subsequent ring-closure steps to form more stable bidentate and tridentate chelate structures. rsc.org The kinetics of these reactions have been studied using techniques like stopped-flow and pressure-jump relaxation. rsc.org The formation of the monodentate complex, AlH₂Cit²⁺, and the bidentate complex, AlHCit⁺, have determined rate constants. rsc.org Citrate's ability to form multiple stable chelate rings with aluminum makes it a significant ligand in biological systems. nih.govrsc.org
Oxalates: Oxalic acid, a simple dicarboxylic acid, forms highly stable complexes with aluminum(III) through its two carboxyl groups, creating a five-membered chelate ring. nih.gov The reaction can lead to the formation of complexes with aluminum-to-oxalate molar ratios of 1:1, 1:2, and 1:3. nih.gov The tris-oxalato complex, [Al(C₂O₄)₃]³⁻, is particularly stable. nih.govgeoscienceworld.org The high stability of the aluminum-oxalate complexes is a key factor in the detoxification of aluminum in certain plants. nih.gov The kinetics of the chelation process can be slow, requiring significant time to reach equilibrium. journals.co.za
Influence of Chelation on Speciation
Chelation, the formation of two or more separate coordinate bonds between a polydentate ligand and a central metal ion, profoundly influences the speciation of aluminum in aqueous solutions. wikipedia.orgebsco.com The formation of stable chelate complexes with organic acids alters the distribution of aluminum among its various possible chemical forms. numberanalytics.comtandfonline.com
The stability of these chelate complexes is a critical factor. For instance, the stability constant for the 1:3 aluminum-oxalate complex is significantly higher than that for the aluminum-citrate complex, indicating a stronger binding affinity for oxalate. nih.gov This high stability can effectively sequester free Al³⁺ ions from solution, thereby reducing its potential toxicity. nih.gov
The formation of these chelate complexes can also enhance the solubility of aluminum, particularly under conditions where it would otherwise precipitate as aluminum hydroxide. nih.gov For example, citrate is capable of dissolving aluminum hydroxide precipitates by forming soluble complexes. nih.gov This has significant implications for the transport of aluminum in natural waters and biological fluids. geoscienceworld.org
Interactive Data Tables
Table 1: Stability Constants of Aluminum-Organic Acid Complexes
| Organic Acid | Complex Species | Log Stability Constant (β) | Conditions | Reference |
| Citric Acid | AlH₂Cit²⁺ (monodentate) | 2.91 | 293.7 K | rsc.org |
| Citric Acid | AlHCit⁺ (bidentate) | 6.56 | 293.7 K | rsc.org |
| Citric Acid | AlCit (tridentate) | 10.72 | 293.7 K | rsc.org |
| Oxalic Acid | Al(Ox)⁺ | ~5.1 | 37°C, I=150mM NaCl | journals.co.za |
| Oxalic Acid | Al(Ox)₂⁻ | ~11.11 | 37°C, I=150mM NaCl | journals.co.za |
| Oxalic Acid | Al(Ox)₃³⁻ | ~13.3 | 37°C, I=150mM NaCl | journals.co.za |
| Salicylic Acid | Al(Sal)(H₂O)₄⁺ | Not specified | pH ~3 | acs.org |
Water Exchange Dynamics
The exchange of water molecules between the first coordination sphere of the [Al(H₂O)₆]³⁺ ion and the bulk solvent is a fundamental reaction that underpins our understanding of its subsequent reactivity.
The kinetics of water exchange on [Al(H₂O)₆]³⁺ have been extensively studied, often using ¹⁷O NMR spectroscopy. These studies provide crucial parameters that describe the energetics and mechanism of the exchange process. The rate constant and activation parameters for water exchange are critical for understanding the lability of the complex. geologyscience.rulibretexts.org
Interactive Data Table: Water Exchange Kinetic Parameters for [Al(H₂O)₆]³⁺
| Parameter | Value | Units | Reference |
|---|---|---|---|
| kex (298 K) | 1.3 | s⁻¹ | geologyscience.ru |
| ΔH * | 84.7 ± 2.5 | kJ mol⁻¹ | geologyscience.ru |
| ΔS * | +41.6 ± 8.0 | J K⁻¹ mol⁻¹ | geologyscience.ru |
| ΔV * | +5.7 ± 0.2 | cm³ mol⁻¹ | geologyscience.ru |
This table summarizes the experimentally determined first-order rate constant (kex) for water exchange at 298 K, along with the enthalpy of activation (ΔH), entropy of activation (ΔS), and volume of activation (ΔV).*
The positive enthalpy of activation indicates a significant energy barrier to the exchange process. annualreviews.org The positive entropy of activation suggests an increase in disorder in the transition state, which is consistent with a dissociative pathway where a water molecule is leaving the primary coordination sphere. annualreviews.org Furthermore, the positive activation volume points to an expansion of the complex in the transition state, providing strong evidence for a dissociative mechanism. geologyscience.ruannualreviews.org
The mechanism of water exchange on aqua ions can be classified as associative (A), dissociative (D), or interchange (I). The interchange mechanism is further subdivided into associative-interchange (Iₐ) and dissociative-interchange (Id). ajol.info For the [Al(H₂O)₆]³⁺ ion, the collected kinetic data, particularly the positive values for the entropy (ΔS) and volume of activation (ΔV), strongly support a dissociative interchange (Id) mechanism. geologyscience.rulibretexts.orgresearchgate.net
In an Id mechanism, the bond between the aluminum ion and a leaving water molecule is significantly stretched in the transition state, but a distinct five-coordinate intermediate does not have a significant lifetime. The departing water molecule is still weakly associated as the incoming water molecule begins to enter the coordination sphere. This mechanism is typical for metal ions like Al³⁺ where the high charge density polarizes the coordinated water molecules, but the d-orbitals are unavailable for strong bonding with an incoming seventh ligand, which would be required for an associative pathway. researchgate.netualberta.ca
Hydrolysis Reaction Kinetics
The high charge density of the Al³⁺ ion makes the coordinated water molecules highly acidic, leading to hydrolysis reactions where a proton is transferred to the bulk solvent. youtube.com This process is the first step towards the formation of a wide array of monomeric and polymeric hydroxo- and oxo-bridged aluminum species that are found in natural waters and industrial processes. researchgate.netresearchgate.net
The initial step in the hydrolysis of [Al(H₂O)₆]³⁺ is the formation of the monomeric species [Al(OH)(H₂O)₅]²⁺. The kinetics of this deprotonation are extremely fast. Subsequent hydrolysis steps can lead to the formation of species such as [Al(OH)₂ (H₂O)₄]⁺ and neutral Al(OH)₃(H₂O)₃.
The rate of formation of hydrolyzed species is significantly faster than the rate of water exchange on the unhydrolyzed [Al(H₂O)₆]³⁺ ion. For instance, the hydrolyzed species [Al(OH)(H₂O)₅]²⁺ reacts with ligands approximately 10⁴ times faster than its parent aqua ion. srce.hr This dramatic rate enhancement is consistent with a dissociative mechanism, as the hydroxide ligand labilizes the remaining water ligands. srce.hr
Interactive Data Table: Formation Rate Constants for Monomeric Aluminum Complexes
| Reaction | Rate Constant (kf) | Units | Conditions | Reference |
|---|---|---|---|---|
| [Al(H₂O)₆]³⁺ + H₄dfb⁺ | 0.0211 | M⁻¹s⁻¹ | 25 °C, I=2M | srce.hr |
| [Al(OH)(H₂O)₅]²⁺ + H₄dfb⁺ | 189 | M⁻¹s⁻¹ | 25 °C, I=2M | srce.hr |
This table shows the formation rate constants for the reaction of the unhydrolyzed and hydrolyzed forms of aqueous aluminum with the ligand desferrioxamine B (H₄dfb⁺), illustrating the kinetic lability of the hydrolyzed species.
The presence of excess protons in acidic solutions inhibits the hydrolysis reaction, as predicted by Le Chatelier's principle. researchgate.net Computational studies have estimated the pKₐ for the first hydrolysis step to be around 5. researchgate.netaip.org
Following the formation of monomeric hydrolysis products, further reactions can lead to the formation of polynuclear aluminum species through condensation reactions. These reactions involve the formation of hydroxo- or oxo-bridges between aluminum centers. Common polymeric species include the dimer [Al₂(OH)₂(H₂O)₈]⁴⁺, the trimer Al₃(OH)₄⁵⁺, and the well-known Keggin-ion [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺. researchgate.netmdpi.comciac.jl.cn
The kinetics of polymerization are complex and highly dependent on factors such as pH, total aluminum concentration, temperature, and the rate of base addition. researchgate.netresearchgate.netresearchgate.net The formation of these larger polycations can be relatively slow. For example, the polymerization of the ε-Al₁₃ molecule into larger oligomers at 80 °C occurs with pseudo-first-order rate coefficients in the range of (0.036-0.05) × 10⁻² h⁻¹. uni-muenchen.de Different models, such as the "core-links" model and the "cage-like" Keggin-Al₁₃ model, have been proposed to describe the pathways of aluminum polymerization. researchgate.net
The solvent environment can significantly influence the rate and extent of aluminum hydrolysis. While most studies are conducted in purely aqueous solutions, the presence of organic solvents or changes in the properties of the aqueous solvent itself can alter the reaction kinetics.
Ligand Substitution Kineticsbenchchem.comnih.gov
The substitution of ligands in the hydration shell of the aluminum(III) ion is a fundamental process in understanding its chemical behavior in aqueous solutions. The kinetics of these reactions, which involve the replacement of a coordinated water molecule by another ligand, are crucial for predicting the formation rates of various aluminum complexes.
Mechanisms of Ligand Exchange (e.g., Eigen-Wilkins)benchchem.com
Ligand substitution reactions on the hexaaquaaluminum(III) ion, [Al(H₂O)₆]³⁺, are generally understood within the framework of the Eigen-Wilkins mechanism. acs.orgufrgs.br This model describes the reaction as a two-step process. First, the solvated metal ion and the incoming ligand (Y) rapidly diffuse together to form an outer-sphere encounter complex, [Al(H₂O)₆]³⁺,Y. This is a fast pre-equilibrium step. The second, and typically rate-determining, step is the interchange of the incoming ligand from the outer sphere to the inner coordination sphere, with the concurrent departure of a water molecule. researchgate.netresearchgate.net
For [Al(H₂O)₆]³⁺, extensive kinetic studies support an interchange mechanism with predominantly dissociative character, denoted as I_d. alchemyst.co.ukchimia.ch In a dissociative interchange mechanism, the rate-determining step is primarily controlled by the breaking of the bond between the metal center and the leaving water molecule. researchgate.net The influence of the incoming ligand on the rate is minimal, as the process is initiated by the dissociation of a water molecule from the inner sphere to create a transient intermediate, which is then rapidly attacked by the incoming ligand. ufrgs.br The water exchange rate for [Al(H₂O)₆]³⁺ is notably slow, with a residence time of about 1 second, which is among the longest for main group metal ions. acs.org
The mechanism for ligand substitution on aluminum(III) complexes is supported by the determination of rate constants and activation parameters. nih.gov For instance, the positive entropy of activation (ΔS‡) for fluoride substitution in [Al(H₂O)₆]³⁺ suggests a dissociative mechanism, as the transition state is more disordered than the reactants. nih.gov
Factors Affecting Substitution Rates (e.g., pH, ligand concentration, temperature)nih.gov
Several factors significantly influence the rate of ligand substitution on the aqua aluminum ion.
pH: The pH of the solution is one of the most critical factors. chemguide.co.uk The [Al(H₂O)₆]³⁺ ion is a weak acid and undergoes hydrolysis to form [Al(H₂O)₅OH]²⁺. savemyexams.comdss.go.th This hydrolyzed species is much more reactive towards ligand substitution than its fully protonated counterpart. acs.orgalchemyst.co.uk The hydroxide ligand in [Al(H₂O)₅OH]²⁺ is a strong σ-donor, which enhances the electron density on the aluminum center. This increased electron density weakens the bonds to the other water ligands, particularly the one in the trans position, making its dissociation easier and thus accelerating the substitution rate. solubilityofthings.com The rate constant for substitution on [Al(H₂O)₅OH]²⁺ can be several orders of magnitude greater than for [Al(H₂O)₆]³⁺. alchemyst.co.uknih.gov For example, the rate constant for reaction with gallic acid is significantly higher for the hydroxyl species. acs.org
Temperature: Temperature affects the reaction rate as described by the Arrhenius equation. An increase in temperature provides more kinetic energy to the system, which helps overcome the activation energy barrier for bond cleavage, leading to a faster substitution rate. researchgate.net The activation parameters, such as activation enthalpy (ΔH‡) and activation entropy (ΔS‡), provide insight into the reaction mechanism. For example, the water exchange on [Al(H₂O)₆]³⁺ has a high activation enthalpy, reflecting the strong Al-O bond that must be broken. osti.govtestbook.com
The table below presents kinetic data for the substitution of ligands on [Al(H₂O)₆]³⁺ and its hydrolyzed form, illustrating the influence of the reacting species and the incoming ligand.
Kinetic Parameters for Ligand Substitution on Aluminum(III) Aqua Ions at 25 °C
| Reacting Species | Incoming Ligand | Rate Constant (k) | Activation Enthalpy (ΔH‡) (kJ mol⁻¹) | Activation Entropy (ΔS‡) (J mol⁻¹ K⁻¹) | Mechanism |
|---|---|---|---|---|---|
| [Al(H₂O)₆]³⁺ | H₂O | ~1 s⁻¹ | 84.7 | +42 | I_d |
| [Al(H₂O)₆]³⁺ | Fluoride (F⁻) | 1.55 s⁻¹ | 96.3 | +82.9 | I_a |
| [Al(H₂O)₅OH]²⁺ | Fluoride (F⁻) | 2196 s⁻¹ | 83.7 | +99.8 | I_d |
| [Al(H₂O)₅OH]²⁺ | Gallic Acid | 1145 M⁻¹s⁻¹ | - | - | I_d |
| [Al(H₂O)₅OH]²⁺ | Adrenaline | 316 M⁻¹s⁻¹ | - | - | I_d |
The charge of the metal ion also plays a significant role. Higher positive charge on the metal ion generally leads to slower ligand exchange due to stronger electrostatic attraction between the metal and the ligand. This is evident when comparing the water exchange rates across ions like [Na(H₂O)₆]⁺ > [Mg(H₂O)₆]²⁺ > [Al(H₂O)₆]³⁺, where the rate decreases as the charge on the central metal ion increases. libretexts.org
Advanced Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the local environment of specific nuclei. For the study of aluminum;hexaoxidanium and its complexes, NMR experiments targeting various nuclei, including ²⁷Al, ¹⁷O, ¹H, and ¹³C, offer complementary information.
²⁷Al NMR for Speciation and Structure Elucidation
The ²⁷Al nucleus is a quadrupolar nucleus, which makes its NMR signal highly sensitive to the symmetry of its electronic environment. core.ac.uk For the highly symmetric, octahedrally coordinated [Al(H₂O)₆]³⁺ ion in acidic solutions (pH < 4), the ²⁷Al NMR spectrum exhibits a sharp resonance at 0 ppm, indicative of a single, well-defined species with a symmetrical ligand field. core.ac.uk This high symmetry results in a narrow line width, making it an ideal reference for aluminum speciation studies. core.ac.uk
Deviations from this octahedral symmetry, such as through hydrolysis or complexation, lead to significant changes in the ²⁷Al chemical shift and substantial line broadening. princeton.edu This sensitivity allows for the identification and quantification of different aluminum species in solution. For instance, the formation of hydrolysis products or complexes with organic ligands results in new resonances at different chemical shifts. acs.org Solid-state ²⁷Al MAS NMR has also been used to confirm the six-coordinate environment of aluminum in crystalline solids containing the [Al(H₂O)₆]³⁺ cation. researchgate.net Ab initio calculations have been employed to predict ²⁷Al NMR chemical shifts for various aluminum-carboxylate complexes, aiding in the interpretation of complex experimental spectra and suggesting that some historical peak assignments may need re-evaluation in favor of monodentate or protonated bidentate species. acs.org
| Aluminum Species | Coordination | ²⁷Al NMR Chemical Shift (ppm) | Line Width | Reference |
| [Al(H₂O)₆]³⁺ | Octahedral | 0 | Narrow | core.ac.uk |
| [Al(OH)]²⁺(aq) | Octahedral | ~5-10 | Broader | acs.org |
| [Al(OH)₄]⁻ | Tetrahedral | ~80 | Narrow | acs.org |
| Al-ATP Complexes | Octahedral | Varies | ~150-500 Hz | core.ac.uk |
This table is interactive. Click on the headers to sort.
¹⁷O NMR for Water Exchange Kinetics
¹⁷O NMR spectroscopy is a direct probe for studying the kinetics of water exchange between the first coordination sphere of a metal ion and the bulk solvent. researchgate.net This exchange is a fundamental reaction that governs the reactivity and complex formation of the aqua ion. researchgate.net For [Al(H₂O)₆]³⁺, the rate of water exchange is relatively slow on the NMR timescale. wikipedia.org
Studies have shown that the substitution of even one water molecule in the primary hydration shell by another ligand, such as fluoride (B91410), dramatically increases the exchange rate of the remaining water molecules. nih.gov For example, the rate constant for water exchange in [AlF(H₂O)₅]²⁺ is approximately two orders of magnitude faster than in [Al(H₂O)₆]³⁺. nih.gov This labilizing effect is a critical aspect of the solution chemistry of aluminum. Hydrolysis also significantly impacts water exchange rates; the exchange in [Al(H₂O)₅OH]²⁺ is about 20,000 times faster than in the parent [Al(H₂O)₆]³⁺ ion. wikipedia.org
| Complex | kₑₓ²⁹⁸ (s⁻¹) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J mol⁻¹ K⁻¹) | Reference |
| [Al(H₂O)₆]³⁺ | 1.3 | 85 | +42 | wikipedia.org |
| [AlF(H₂O)₅]²⁺ | 230 (±20) | 65 (±3) | 19 (±10) | nih.gov |
| [AlF₂(H₂O)₄]⁺ | 17,100 (±500) | 66 (±2) | 57 (±8) | nih.gov |
| [Al(H₂O)₅OH]²⁺ | ~2.6 x 10⁴ | - | - | wikipedia.org |
This table is interactive. Data represents the rate constant of exchange for a single water molecule at 298 K and the corresponding activation parameters.
¹H and ¹³C NMR for Organic Ligand Complexation
While ²⁷Al NMR probes the metal center directly, ¹H and ¹³C NMR spectroscopy provide information from the perspective of the organic ligands that may complex with the aluminum ion. princeton.edu The complexation of a ligand to the [Al(H₂O)₆]³⁺ ion alters the electronic environment of the ligand's protons and carbon atoms, leading to changes in their respective NMR chemical shifts.
These techniques are particularly useful for elucidating the structure of aluminum-organic complexes in solution. princeton.edu For example, ¹H NMR has been used in conjunction with other methods to characterize the water-soluble organic compounds in atmospheric aerosols that can act as ligands for metal ions. waseda.ac.jp In studies of aluminum complexation with ligands like EDTA, ¹H and ¹³C NMR are effective in detailing the structure of the resulting complexes. princeton.edu
X-ray Absorption Spectroscopy (XAS)
X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides information on the local geometric and electronic structure of the absorbing atom. springernature.com It is particularly valuable for studying non-crystalline materials like aqueous solutions. springernature.com
Al K-edge XANES for Bonding Environment Analysis
The Al K-edge X-ray Absorption Near-Edge Structure (XANES) region of the spectrum is highly sensitive to the coordination number, geometry, and bonding of the aluminum atom. researchgate.netacs.org The spectrum of aqueous [Al(H₂O)₆]³⁺ shows a prominent absorption peak at approximately 1569.2 eV, which is characteristic of six-coordinate, octahedral aluminum. acs.org In contrast, four-coordinate tetrahedral species like [Al(OH)₄]⁻ exhibit a primary peak at a lower energy, around 1566 eV. acs.orgpsi.ch
Detailed analysis of the [Al(H₂O)₆]³⁺ XANES spectrum, supported by density functional theory (DFT) calculations, attributes the spectral features to electronic transitions into Al 3p-O 2s and Al 3p-O 2p antibonding orbitals. researchgate.net The splitting of the Al 3p-O 2p contribution is thought to arise from weak π-interactions between the aluminum 3p orbitals and the water ligands. researchgate.net
| Feature | Energy (eV) | Interpretation | Reference |
| Main Absorption Edge | ~1569.2 | Characteristic of 6-coordinate Al(III) | acs.org |
| Pre-edge features | Lower | Transitions to Al 3p-O 2s antibonding orbitals | researchgate.net |
| Main Peak | Higher | Transitions to Al 3p-O 2p antibonding orbitals | researchgate.net |
This table is interactive and provides a simplified overview of the Al K-edge XANES spectrum for [Al(H₂O)₆]³⁺.
Application in Probing Coordination Environment and Speciation
Al K-edge XANES is a powerful tool for probing changes in the aluminum coordination sphere upon complexation. princeton.edunih.gov When water molecules in [Al(H₂O)₆]³⁺ are replaced by organic ligands, the XANES spectrum changes in a systematic way. nih.gov Studies on aluminum complexes with ligands such as oxalate, malate, salicylate (B1505791), and EDTA show linear, systematic changes in spectral features, like peak width, as a function of the water-to-organic ligand ratio in the coordination sphere. princeton.edunih.gov
This sensitivity allows for detailed speciation analysis in complex aqueous solutions. For example, the spectrum of the Al(EDTA)⁻ complex, which involves mixed oxygen and nitrogen coordination, is distinctly different from that of [Al(H₂O)₆]³⁺. princeton.eduacs.org This demonstrates the utility of XANES as an experimental probe for identifying and characterizing different aluminum species in environmental and biological systems. nih.gov
Mass Spectrometry Techniques
Mass spectrometry, particularly with electrospray ionization, has proven to be a powerful tool for elucidating the complex speciation of aluminum in aqueous environments.
Electrospray Ionization Mass Spectrometry (ESI-MS) is highly effective for identifying the various monomeric and oligomeric species that form during the hydrolysis of [Al(H₂O)₆]³⁺. The species observed in ESI-MS spectra are highly dependent on factors such as pH, aluminum concentration, and the nature of the solvent. scielo.brscielo.br
In dilute aluminum chloride solutions, ESI-MS studies have identified a progression of hydrolytic species with increasing pH. Around pH 4, monomeric and dimeric species are prevalent. As the pH rises to approximately 4.8, species from trimers to pentamers are observed. Further increases to a pH of about 5.0 lead to the formation of higher oligomers, including Al₆ to Al₁₀. Ultimately, at a pH of around 6.4, larger polymers from Al₁₁ to Al₂₁ form, leading to the appearance of flocs. scielo.br
The charge state of the detected ions is also a key piece of information provided by ESI-MS. While many of the smaller polynuclear complexes (Al₂-Al₇) are observed as singly charged ions, higher polymers (Al₈-Al₁₃) can carry +2 and +3 charges, sometimes with coordinated chloride ions at higher aluminum concentrations. scielo.brscielo.br Tandem mass spectrometry (MS/MS) experiments reveal that at lower collision energies, the coordinated water (aqua) ligands are stripped from the aluminum complexes. At higher energies, a more complex fragmentation can occur, where two hydroxo groups may combine to form a bridging oxo group, accompanied by the loss of a water molecule. researchgate.net
| Condition | Observed Aluminum Species | Primary Charge State(s) | Reference |
|---|---|---|---|
| Dilute AlCl₃, pH ~4 | Monomers, Dimers | +1 | scielo.br |
| Dilute AlCl₃, pH ~4.8 | Trimers to Pentamers (Al₃-Al₅) | +1 | scielo.br |
| Dilute AlCl₃, pH ~5.0 | Higher Oligomers (Al₆-Al₁₀) | +1 | scielo.br |
| Higher Al concentration, pH > 4 | Higher Polymers (Al₈-Al₁₃) | +2, +3 | scielo.brscielo.br |
| AlCl₃ solution | Al₁₃ Keggin-ion | +2, +3 | researchgate.net |
Vibrational Spectroscopy (IR, Raman)
Vibrational spectroscopy provides detailed information about the structure and bonding within the hexaquaaluminum(III) complex and its hydrolysis products.
Raman and Infrared (IR) spectroscopy are used to characterize the vibrations of the Al-O bonds and the coordinated water molecules in [Al(H₂O)₆]³⁺. The vibrational spectrum of the hexaquaaluminum(III) ion is typically analyzed based on an octahedral (Oₕ) symmetry, treating the coordinated water molecules as point masses. rsc.org
Raman spectroscopic studies of aqueous aluminum solutions have identified several key vibrational modes for the [Al(H₂O)₆]³⁺ ion. rsc.orgresearchgate.net These assignments are crucial for understanding the strength and nature of the aluminum-oxygen bond. The table below lists the prominent Raman and IR bands and their assignments for the hexaquaaluminum(III) ion.
| Frequency (cm⁻¹) | Technique | Assignment | Symmetry Mode | Reference |
|---|---|---|---|---|
| 525 | Raman (polarized) | Symmetric Al-O stretch | ν₁(a₁g) | rsc.orgresearchgate.net |
| 438 | Raman (depolarized) | Al-O stretch | ν₂(e₉) | rsc.org |
| 332 | Raman (depolarized) | O-Al-O bend | ν₅(f₂g) | rsc.org |
| 598 | IR | Asymmetric Al-O stretch | ν₃(f₁ᵤ) | rsc.org |
Studies have shown that the position of the main symmetric stretching mode (ν₁) is only slightly affected by temperature, shifting to a lower frequency by about 3 cm⁻¹ with a 100°C increase, which suggests the [Al(H₂O)₆]³⁺ ion is thermodynamically stable over a wide temperature range in non-complexing media like perchlorate (B79767) and nitrate (B79036) solutions. rsc.org
Potentiometric Titrations for Hydrolysis Constant Determination
Potentiometric titration is a fundamental technique for quantifying the hydrolysis of Al³⁺. By carefully measuring the pH of an aluminum salt solution as a base is added, the equilibrium constants for the formation of various hydrolyzed species can be determined. mdpi.comresearchgate.netcdnsciencepub.com
These titrations reveal that the hydrolysis of Al³⁺ is a complex process involving the formation of several monomeric and polynuclear species. The data from these experiments are fitted to chemical models to calculate the stability constants (βpq) for each species of the general formula [Alₚ(OH)q]⁽³ᵖ⁻q⁾⁺.
An automated potentiometric titration technique used on dilute aluminum(III) solutions in sodium nitrate has identified the presence of [Al(OH)]²⁺, [Al(OH)₂]⁺, [Al₃(OH)₄]⁵⁺, and larger polymeric species. researchgate.net More recent studies have confirmed the formation of species such as Al₃(OH)₄⁵⁺ and the large Al₁₃(OH)₃₂⁷⁺ polymer in various ionic media. mdpi.com The following table presents a compilation of hydrolysis constants for key aluminum species determined by potentiometric titration.
| Equilibrium Reaction | -log βpq | Ionic Medium | Reference |
|---|---|---|---|
| Al³⁺ + H₂O ⇌ [Al(OH)]²⁺ + H⁺ | 5.33 | 0.10 mol dm⁻³ NaNO₃ | researchgate.net |
| Al³⁺ + 2H₂O ⇌ [Al(OH)₂]⁺ + 2H⁺ | 10.91 | 0.10 mol dm⁻³ NaNO₃ | researchgate.net |
| 3Al³⁺ + 4H₂O ⇌ [Al₃(OH)₄]⁵⁺ + 4H⁺ | 13.13 | 0.10 mol dm⁻³ NaNO₃ | researchgate.net |
| 3Al³⁺ + 4H₂O ⇌ [Al₃(OH)₄]⁵⁺ + 4H⁺ | 13.272 | 0.167 mol L⁻¹ NaNO₃ | mdpi.com |
| 13Al³⁺ + 32H₂O ⇌ [Al₁₃(OH)₃₂]⁷⁺ + 32H⁺ | 108.38 | 0.167 mol L⁻¹ NaNO₃ | mdpi.com |
Chromatographic Techniques Coupled with ICP-MS for Speciation Analysis (e.g., LC-ICP-MS)
The coupling of liquid chromatography (LC) with inductively coupled plasma-mass spectrometry (ICP-MS) provides a powerful method for the separation and quantification of different aluminum species in complex mixtures. mdpi.comspeciation.netresearchgate.net This technique combines the separation capabilities of LC with the high sensitivity and element-specific detection of ICP-MS. analytik-jena.kr
Cation exchange chromatography is often employed to separate the various charged aluminum species. For instance, a method using a cation exchange column has been developed for the speciation analysis of aluminum in wine. mdpi.comspeciation.net This approach can separate free Al³⁺ from its inorganic complexes, such as aluminum fluorides (e.g., [AlF]²⁺, [AlF₂]⁺), and organic complexes. mdpi.comresearchgate.net The separated species are then introduced into the ICP-MS for sensitive and specific detection of aluminum, allowing for the quantification of each form. This is particularly important for assessing toxicity, as the different species of aluminum exhibit varying levels of bioavailability and toxicity. speciation.net
Dynamic Light Scattering (DLS) for Polymer Size Determination
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size of particles and polymers in suspension or solution. ossila.comssau.ru For aluminum hydrolysis studies, DLS is particularly useful for determining the size of the larger polymeric and colloidal species that form as hydrolysis proceeds towards precipitation.
DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. ossila.com From these fluctuations, the hydrodynamic radius of the particles can be calculated. The technique has been applied to characterize the size of aluminum hydroxide (B78521) particles precipitated from solution. For example, DLS has been used to determine the size of nanoscale alumina (B75360) particles, with diameters reported in the range of 80 to 300 nm depending on the preparation conditions. researchgate.net It is also used to monitor the particle size distribution of aluminum adjuvants used in vaccines, where particle size is a critical quality attribute. nih.govfrontiersin.org These studies demonstrate the utility of DLS in tracking the growth and aggregation of aluminum-containing polymers and nanoparticles.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to elucidating the electronic structure and energetic properties of the [Al(H₂O)₆]³⁺ complex. These methods model the behavior of electrons and nuclei to predict molecular geometries, vibrational frequencies, and reaction energetics.
Density Functional Theory (DFT) has become a primary tool for investigating the properties of hydrated aluminum ions due to its balance of computational cost and accuracy. DFT calculations have been extensively used to interpret experimental data, such as X-ray absorption near-edge structure (XANES) spectroscopy, for the aqueous [Al(H₂O)₆]³⁺ complex. nih.govacs.org
Studies using DFT have determined that the [Al(H₂O)₆]³⁺ complex possesses a highly symmetric octahedral geometry (Oₕ) with respect to the Al-O₆ core. nih.govresearchgate.net The average Al-O equilibrium bond length has been calculated to be approximately 1.90 to 1.913 Å. researchgate.netacs.org DFT calculations indicate that the electronic transitions observed in XANES spectra correspond to promotions of electrons into Al 3p-O 2s and Al 3p-O 2p antibonding orbitals. nih.govacs.org The splitting of the O 2p contribution is attributed to a weak π-interaction between the aluminum 3p orbitals and the water ligands. nih.govacs.org
DFT has also been employed to explore the kinetic mechanisms of Al³⁺ hydrolysis. acs.org By modeling reaction pathways, researchers have investigated processes like spontaneous proton dissociation from the inner-shell coordinated waters and the role of second-shell water molecules in assisting proton transfer. acs.org Furthermore, DFT combined with quantum chemical cluster models has been used to systematically investigate the relative stabilities and NMR chemical shifts of various monomeric Al³⁺ hydrolytic species. researchgate.net
The table below summarizes key structural parameters of the [Al(H₂O)₆]³⁺ complex as determined by DFT calculations.
| Parameter | Calculated Value | Method/Basis Set | Source(s) |
| Geometry | Octahedral (Oₕ) | DFT | nih.gov |
| Al-O Bond Length | 1.913 Å | DFT-CM / B3LYP/6-311+G(d,p) | acs.org |
| Al-O Bond Length | 1.90 Å | DFT | researchgate.net |
This table is interactive. Click on headers to sort.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide high-level characterization of aluminum aqua ions. These computationally intensive methods are crucial for benchmarking and obtaining highly accurate energetic and structural data.
Ab initio geometry optimizations and frequency calculations, particularly at the second-order Møller-Plesset (MP2) level of theory, have been performed on [Al(H₂O)₆]³⁺. mdpi.comresearchgate.net These calculations confirm that the global minimum structure corresponds to a highly symmetric Tₕ point group. researchgate.net The theoretical binding enthalpy for [Al(OH₂)₁₈³⁺], which includes a second hydration shell, has been calculated, showing that water molecules in the first sphere form strong hydrogen bonds with those in the second shell due to the strong polarizing effect of the Al(III) ion. researchgate.net
Ab initio molecular dynamics (AIMD) simulations, which combine ab initio calculations with molecular dynamics, have been executed to study the hydrolysis of Al³⁺ in aqueous solutions with explicit solvation. researchgate.netmdpi.com These simulations have provided insights into the molecular structure of various aluminum complexes, including mononuclear species like [AlCl]²⁺ and [AlClOH]⁺, and the polynuclear system [Al₃(OH)₄]⁵⁺. researchgate.netmdpi.com Such studies have highlighted the cooperative role of surrounding water molecules in the hydrolysis process. researchgate.netmdpi.com
| Property | Finding | Method | Source(s) |
| Minimum Energy Structure | Corresponds to Tₕ symmetry | Ab initio geometry optimization (HF, MP2) | researchgate.net |
| Hydrolysis Studies | Unveiled molecular structures of hydrolytic complexes ([Al₃(OH)₄]⁵⁺) | Ab initio molecular dynamics (AIMD) | researchgate.netmdpi.com |
| Solvation Shells | Strong H-bonds between first and second hydration shells | Ab initio calculations | researchgate.net |
This table is interactive. Click on headers to sort.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations model the time evolution of a system of atoms and molecules, providing insights into dynamic processes and mechanisms that are inaccessible to static quantum chemical calculations.
Car-Parrinello Molecular Dynamics (CPMD) is an ab initio MD method that allows for the simulation of chemical reactions and dynamic processes from first principles. wikipedia.orgmdpi.com It has been effectively used to investigate the hydrolysis reactions of [Al(H₂O)₆]³⁺ in aqueous solutions. aip.org
CPMD simulations have successfully modeled both the deprotonation and dehydration steps of the hydrolysis process by using the proton-aluminum coordination number as a reaction coordinate. aip.org These simulations show that in basic conditions, the ligand exchange reaction to form [Al(D₂O)₅OD]²⁺ occurs spontaneously and rapidly, on a timescale of approximately 100 femtoseconds, via a concerted proton transfer through a hydrogen-bond wire. aip.org The study of AlCl₃ aqueous solutions using CPMD has revealed that polarization effects significantly influence the structures and dynamics of both the cation and anion hydration shells. aip.org
The interaction between the [Al(H₂O)₆]³⁺ ion and the surrounding solvent is critical to its chemistry. Explicit solvation models, where individual solvent molecules are included in the simulation, are essential for accurately capturing these interactions.
Quantum mechanical calculations and ab initio molecular dynamics simulations have been performed with explicit solvation to unveil the molecular structure of formed aluminum complexes. researchgate.netmdpi.com For instance, simulations of the [AlCl]²⁺ species show that the stable complex is surrounded by four additional water molecules, which leads to a weakening and stretching of the Al-Cl bond. mdpi.com Similarly, for [AlClOH]⁺, four additional water molecules complete the solvation process. mdpi.com The inclusion of explicit water molecules is crucial for modeling reaction mechanisms, such as the dehydration and hydration pathways in the water-exchange reactions of Al³⁺. researchgate.net These models often simulate a first and second solvation shell to capture the local environment's effect on the central ion. nih.govacs.org
Thermodynamic Modeling and Speciation Programs
Thermodynamic models are used to predict the chemical speciation of aluminum in aqueous solutions under various conditions of temperature, pressure, and composition. These models rely on thermodynamic data for different aluminum species, including hydrolysis products.
The development of thermodynamic models for the acidic H-Al³⁺-Na-K-Cl-H₂O system allows for the calculation of solute/solvent activities and solid-liquid equilibria up to high concentrations and temperatures (e.g., 0 to 100 °C). researchgate.netcapes.gov.br These models often incorporate Pitzer's specific interaction equations to account for the behavior of concentrated electrolyte solutions. researchgate.net Experimental data from sources like electromotive force (EMF) measurements and solubility studies are used to parameterize these models. researchgate.net
Speciation programs utilize thermodynamic databases to calculate the distribution of different aluminum species as a function of pH. researchgate.net In acidic solutions, [Al(H₂O)₆]³⁺ is the dominant form. aip.org As pH increases, hydrolysis leads to the formation of various mono- and polynuclear hydroxo complexes, such as [Al(OH)]²⁺, [Al₃(OH)₄]⁵⁺, and [Al₁₃(OH)₃₂]⁷⁺, before the eventual precipitation of Al(OH)₃ in neutral solutions. researchgate.netmdpi.comaip.org Equilibrium models have also been developed to determine the speciation of Al³⁺ in complex biological fluids like serum, accounting for competition with other ions for ligands. nih.gov
The following table lists some of the key aluminum species involved in hydrolysis and their formation constants, which are essential inputs for speciation programs.
| Species | Reaction | log K (Ionic Strength) | Source(s) |
| [Al(OH)]²⁺ | Al³⁺ + H₂O ⇌ [Al(OH)]²⁺ + H⁺ | -5.0 (approx.) | ciac.jl.cn |
| [Al₃(OH)₄]⁵⁺ | 3Al³⁺ + 4H₂O ⇌ [Al₃(OH)₄]⁵⁺ + 4H⁺ | Determined by potentiometry | researchgate.netmdpi.com |
| [Al₁₃(OH)₃₂]⁷⁺ | 13Al³⁺ + 32H₂O ⇌ [Al₁₃(OH)₃₂]⁷⁺ + 32H⁺ | Determined by potentiometry | researchgate.netmdpi.com |
| [AlCl]²⁺ | Al³⁺ + Cl⁻ ⇌ [AlCl]²⁺ | Quantified from potentiometric data | mdpi.com |
| [AlClOH]⁺ | Al³⁺ + Cl⁻ + H₂O ⇌ [AlClOH]⁺ + H⁺ | Quantified from potentiometric data | mdpi.com |
This table is interactive. Click on headers to sort.
Development and Validation of Chemical Equilibrium Models (e.g., MINEQL+, WHAM, ALCHEM)
Computational modeling has become an indispensable tool for understanding the complex chemistry of aluminum in aqueous environments. Chemical equilibrium models, such as MINEQL+, the Windermere Humic Aqueous Model (WHAM), and other geochemical codes, are designed to calculate the speciation of dissolved elements by assuming equilibrium conditions. wikipedia.org The development of these models is rooted in fundamental thermodynamic principles, utilizing extensive databases of equilibrium constants for various reactions, including hydrolysis, complexation, and precipitation/dissolution. arxiv.org
MINEQL+ is a chemical equilibrium modeling system widely used for aqueous systems at low temperatures (0-50°C) and moderate ionic strengths. researchgate.net It operates by taking a user-defined list of chemical components and their total concentrations, then solving a series of mass-action and mass-balance equations to determine the equilibrium distribution of all possible species. arxiv.org The model's thermodynamic database contains the necessary constants for a vast number of reactions involving aluminum, such as the formation of various hydroxide (B78521) complexes (e.g., Al(OH)²⁺, Al(OH)₂⁺, Al(OH)₃⁰, and Al(OH)₄⁻). wikipedia.org Validation of MINEQL+ simulations is typically achieved by comparing model outputs with analytical measurements from laboratory experiments or field data. For instance, simulated speciation diagrams showing the relative abundance of aluminum species as a function of pH can be corroborated with experimental measurements under controlled conditions. wikipedia.orgmdpi.com
WHAM is another sophisticated model, specifically developed to handle the interactions between ions and natural organic matter, such as humic and fulvic acids. researchgate.net This is particularly important for aluminum, as it readily complexes with dissolved organic carbon (DOC) in natural waters. WHAM was validated by applying it to a large dataset from the UK Acid Waters Monitoring Network. researchgate.net The model's calculated speciation of monomeric aluminum into inorganic (labile) and organically-complexed (non-labile) forms was compared with analytical measurements, showing a reasonably good explanation of the differences in aluminum speciation between various streams and lakes. researchgate.net Model calibration often involves adjusting parameters, such as the active fraction of DOC, to achieve a better fit between calculated results and measured data. researchgate.net
General geochemical models (sometimes referred to by acronyms like ALCHEM, representing "aluminum chemistry" or broader geochemical codes like PHREEQC) follow similar principles. researchgate.netwikipedia.org Their development involves compiling reliable thermodynamic data for all relevant aqueous species and solid phases. youtube.com The validation process is crucial and involves testing the model against a wide range of experimental data, such as solubility studies, potentiometric titrations, and spectroscopic measurements, across different ionic strengths and temperatures. wikipedia.orgyoutube.com A key challenge in the development of these models is the uncertainty in the thermodynamic database, which requires continuous refinement as new experimental data becomes available. youtube.com The successful application of these models to field conditions, such as predicting the precipitation of aluminum phases in acid mine drainage, serves as a powerful validation of their utility. researchgate.netwikipedia.org
Prediction of Aqueous Species Distribution under Varying Conditions
A primary application of chemical equilibrium models is the prediction of aluminum species distribution under a range of environmental conditions. The speciation of aluminum in water is highly dependent on factors such as pH, total aluminum concentration, temperature, ionic strength, and the presence of complexing ligands like fluoride (B91410), sulfate (B86663), and dissolved organic matter. wikipedia.orgwikipedia.org
The hydrolysis of the hexa-aqua aluminum ion, [Al(H₂O)₆]³⁺, is the most critical process governing its speciation in the absence of other strong ligands. As pH increases, this ion undergoes successive deprotonation steps to form a series of monomeric and polynuclear hydroxo-complexes. wikipedia.org Computational models can simulate this process with high accuracy.
For example, a MINEQL+ simulation for a system with 4 µM total aluminum at 15°C demonstrates the dramatic effect of pH on species distribution. wikipedia.org At very low pH, the free Al³⁺ ion is dominant. As the pH rises, a series of mononuclear and polynuclear hydroxy species appear.
Table 1: Predicted Distribution of Monomeric Inorganic Aluminum Species as a Function of pH Simulation based on MINEQL+ with 4 µM total Al. Data interpretation from wikipedia.orgmdpi.com.
| pH | Dominant Species (>50%) | Other Significant Species (>5%) |
|---|---|---|
| 4.0 | Al³⁺ | Al(OH)²⁺ |
| 5.0 | Al(OH)₂⁺ | Al³⁺, Al(OH)²⁺ |
| 6.0 | Al(OH)₃⁰ (precipitate) | Al(OH)₂⁺, Al(OH)₄⁻ |
| 7.0 | Al(OH)₃⁰ (precipitate) | Al(OH)₄⁻ |
| 8.0 | Al(OH)₄⁻ | Al(OH)₃⁰ (precipitate) |
| 9.0 | Al(OH)₄⁻ | - |
Experimental and computational studies have confirmed the formation of various polynuclear species, which are often intermediates in the precipitation of aluminum hydroxide solids. wikipedia.org Under certain experimental conditions, species such as Al₃(OH)₄⁵⁺ and the well-known Keggin-ion Al₁₃(OH)₃₂⁷⁺ (often simplified as Al₁₃) are observed to form. wikipedia.org The relative abundance of these polynuclear species versus mononuclear ones is dependent on factors like the rate of neutralization and the total aluminum concentration.
Models are also used to predict the effect of complexing ligands. For instance, the presence of dissolved organic carbon (DOC) or fluoride can significantly alter the distribution of aluminum species. WHAM simulations have shown that in waters with significant DOC concentrations, a large fraction of the total monomeric aluminum can exist as organic complexes, reducing the concentration of the free, aquo-ion Al³⁺. researchgate.net Similarly, MINEQL+ can be used to simulate the impact of fluoride, showing the formation of stable Al-F complexes which compete with hydrolysis reactions. mdpi.com
Table 2: Influence of Ligands on Aluminum Speciation at pH 5.0 Conceptual data based on findings from mdpi.comresearchgate.net.
| Condition | Predicted Major Soluble Species | Effect on Free Al³⁺ Concentration |
|---|---|---|
| No additional ligands | Al(OH)₂⁺, Al(OH)²⁺, Al³⁺ | Baseline |
| With Fluoride (F⁻) | AlF²⁺, AlF₂⁺, Al(OH)₂⁺ | Decreased |
| With Dissolved Organic Carbon (DOC) | Al-DOC complexes, Al(OH)₂⁺ | Significantly Decreased |
These theoretical investigations and computational models are crucial for predicting the behavior, mobility, and bioavailability of aluminum in various natural and engineered systems. researchgate.net By simulating the complex interplay of different chemical reactions, they provide a framework for understanding and managing the environmental chemistry of aluminum. wikipedia.org
Role in Inorganic and Materials Chemistry
Precursor in the Synthesis of Aluminium-Based Materials
The hexaaquaaluminium(III) ion, [Al(H₂O)₆]³⁺, formed from the dissolution of aluminium salts like aluminium nitrate (B79036) in water, serves as a fundamental precursor in the synthesis of a wide array of aluminium-based materials. Its chemical reactivity, particularly its hydrolysis behaviour, is central to the formation of various oxides, hydroxides, and aluminosilicates. This role is pivotal in fields ranging from nanotechnology to industrial catalysis, enabling the production of materials with tailored properties.
Synthesis of Alumina (B75360) (Al₂O₃) Nanoparticles and Polymorphs
Hexaaquaaluminium(III) is a common starting material for the synthesis of alumina (Al₂O₃) nanoparticles. Methods such as precipitation and sol-gel synthesis utilize aluminium salts like aluminium nitrate, which provide the [Al(H₂O)₆]³⁺ ion in solution. nih.govresearchgate.netresearchgate.net The synthesis typically involves the precipitation of aluminium hydroxide (B78521), Al(OH)₃, by adjusting the pH. researchgate.net This hydroxide intermediate is then subjected to thermal treatment (calcination) to induce dehydration and crystallization, forming alumina. researchgate.net
The final crystalline phase, or polymorph, of the resulting alumina is highly dependent on the calcination temperature. researchgate.netresearchgate.net At relatively low temperatures, metastable transition aluminas are formed. For instance, γ-alumina (gamma-alumina) begins to crystallize at temperatures around 400–800°C. researchgate.netresearchgate.net As the temperature increases, a series of phase transformations occur, typically following a sequence such as γ → δ → θ → α-alumina. researchgate.net The α-alumina (alpha-alumina or corundum) phase, which is the most thermodynamically stable form, is obtained at high temperatures, generally above 1100°C. researchgate.netresearchgate.net Control over the calcination temperature and other synthesis parameters allows for the selective production of specific alumina polymorphs with desired particle sizes, surface areas, and properties for various applications. researchgate.net
Table 1: Synthesis Conditions for Alumina (Al₂O₃) Nanoparticles
| Precursor | Synthesis Method | Calcination Temperature (°C) | Resulting Alumina Phase | Average Crystallite/Particle Size | Source(s) |
|---|---|---|---|---|---|
| Al(NO₃)₃·9H₂O | Precipitation | 400 | γ-Al₂O₃ | Not Specified | researchgate.net |
| Al(NO₃)₃·9H₂O | Sol-Gel | 800 | γ-Al₂O₃ | 11.5 nm | researchgate.net |
| Al(NO₃)₃·9H₂O | Sol-Gel | 1100 | α-Al₂O₃ | 49 nm | researchgate.net |
| Al(OH)₃ | Thermal Dehydration | 400 | γ-Al₂O₃ | Not Specified | researchgate.net |
| Al(OH)₃ | Thermal Dehydration | 1150 | α-Al₂O₃ (84%) + θ-Al₂O₃ (16%) | Not Specified | researchgate.net |
Sol-Gel Methods for Oxide and Hydroxide Materials
The sol-gel method is a versatile wet-chemistry technique used to produce solid materials from small molecules. mdpi.com It is widely employed for synthesizing high-purity and homogeneous metal oxides, including alumina, at milder temperatures than traditional solid-state methods. scispace.com When aluminium salts are used as precursors, the process begins with the [Al(H₂O)₆]³⁺ ion in a solvent.
The fundamental steps of the sol-gel process involve:
Hydrolysis: The metal aqua ion or, more commonly, a metal alkoxide precursor undergoes hydrolysis to form metal-hydroxide species.
Condensation: These hydroxide-containing molecules link together (polycondensation), releasing water or alcohol molecules, to form a three-dimensional network. This transforms the solution from a colloidal suspension, known as a "sol," into a continuous solid network with trapped solvent, called a "gel." nih.gov
Aging and Drying: The gel is aged to strengthen the network and then dried to remove the solvent, yielding a solid material.
Calcination: A final heat treatment is often applied to densify the material and induce crystallization, leading to the desired oxide phase. researchgate.net
This method allows for excellent control over the final product's microstructure, porosity, and surface area, making it suitable for producing a variety of materials such as powders, thin films, and coatings. scispace.comnih.gov
Formation of Zeolites and Aluminosilicates
Zeolites are crystalline aluminosilicates with well-defined microporous structures that are crucial in catalysis and separation technologies. nih.gov The synthesis of zeolites involves the hydrothermal crystallization of a reactive aluminosilicate (B74896) gel. The source of aluminium in this gel is often derived from salts that produce the [Al(H₂O)₆]³⁺ ion in aqueous solution.
In the highly alkaline conditions typical of zeolite synthesis, the [Al(H₂O)₆]³⁺ ion undergoes hydrolysis to form soluble aluminate species, such as [Al(OH)₄]⁻. These aluminate anions then co-polymerize with silicate (B1173343) species (derived from sources like sodium silicate or silica) to form a complex, amorphous aluminosilicate gel. This gel contains a distribution of small aluminosilicate oligomers in the liquid phase. nih.gov Through a process of nucleation and crystal growth under hydrothermal conditions (elevated temperature and pressure), these soluble oligomers assemble into the ordered, crystalline framework of the zeolite. nih.govsemanticscholar.org The specific type of zeolite framework that forms is influenced by various factors, including the Si/Al ratio of the gel, the nature of the alkali metal cations present, and other synthesis conditions. nih.govresearchgate.net
Catalytic Applications in Organic Synthesis
Aluminium compounds are recognized for their utility as inexpensive, earth-abundant, and environmentally benign Lewis acid catalysts. goettingen-research-online.de The hexaaquaaluminium(III) ion and its derivatives are effective catalysts for a variety of organic transformations, leveraging the strong Lewis acidity of the Al³⁺ center.
Lewis Acid Catalysis in Multicomponent Reactions (e.g., Biginelli Reaction)
The Biginelli reaction is a classic multicomponent reaction where a β-ketoester, an aldehyde, and urea (B33335) (or thiourea) condense in a single pot to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.org These products are of significant interest in medicinal chemistry. The reaction is typically catalyzed by an acid, with Lewis acids being particularly effective. wikipedia.orgresearchgate.net
Hexaaquaaluminium(III) tetrafluoroborate, Al(H₂O)₆₃, has been demonstrated to be a mild, efficient, and recyclable catalyst for the Biginelli reaction. researchgate.netepa.gov It effectively promotes the condensation of the three components in good to high yields under relatively simple reaction conditions. researchgate.net The catalyst shows tolerance for acid-sensitive aldehydes and can be recovered and reused without a significant loss of activity, aligning with the principles of green chemistry. researchgate.netepa.gov
Table 2: Representative Biginelli Reaction Catalyzed by Al(H₂O)₆₃
| Aldehyde | β-Ketoester | Urea/Thiourea | Product Yield | Source(s) |
|---|---|---|---|---|
| Benzaldehyde | Ethyl acetoacetate | Urea | Good to High | researchgate.netepa.gov |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | Good to High | researchgate.netepa.gov |
| 4-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | Good to High | researchgate.netepa.gov |
| Furfural | Ethyl acetoacetate | Urea | Good to High | researchgate.netepa.gov |
Note: Specific yield percentages are not provided in the abstracts, but are described as "good to high."
Mechanism of Catalysis by the Hexaaquaaluminium(III) Ion and its Hydrolyzed Species
The catalytic activity of [Al(H₂O)₆]³⁺ stems from the potent Lewis acidity of the central Al³⁺ ion. The high positive charge density of the aluminium ion strongly polarizes the O-H bonds of the coordinated water ligands. youtube.com This polarization significantly increases the acidity of the aqua ligands compared to free water molecules. As a result, the complex readily undergoes hydrolysis in aqueous solution, donating a proton to the solvent to form hydroxonium ions and hydrolyzed aluminium species, as shown in the equilibrium below: youtube.comchemguide.co.uk
[Al(H₂O)₆]³⁺ + H₂O ⇌ [Al(H₂O)₅(OH)]²⁺ + H₃O⁺
This equilibrium establishes both a Brønsted acid (H₃O⁺) and a Lewis acid ([Al(H₂O)₆]³⁺) presence. In Lewis acid-catalyzed reactions, the Al³⁺ center activates electrophilic substrates, such as the carbonyl group of an aldehyde, by coordinating to the oxygen atom. This coordination withdraws electron density from the carbonyl carbon, making it more susceptible to nucleophilic attack.
Design of Aluminium-Based Heterogeneous Catalysts
The hexaaquaaluminum(III) ion, [Al(H₂O)₆]³⁺, formed from the dissolution of aluminum salts like aluminum sulfate (B86663) or aluminum nitrate in aqueous solutions, serves as a fundamental precursor in the synthesis of aluminum-based heterogeneous catalysts. researchgate.net The primary application of this hydrated ion is in the production of alumina (Al₂O₃), a material prized in industrial catalysis for its high surface area, thermal stability, and tailored acidic properties. mdpi.com
The most common synthesis route is precipitation, where the pH of a solution containing [Al(H₂O)₆]³⁺ is carefully increased by adding a base (e.g., ammonium (B1175870) hydroxide). researchgate.net This process neutralizes the acidic aqua-complex, leading to the hydrolysis and subsequent precipitation of aluminum hydroxide, Al(OH)₃. instructables.com
The chemical transformation can be summarized as: [Al(H₂O)₆]³⁺(aq) + 3 OH⁻(aq) → Al(OH)₃(s) + 6 H₂O(l)
The resulting aluminum hydroxide precipitate is then subjected to a calcination step—heating at high temperatures (e.g., 500-800 °C)—which drives off water and converts the hydroxide into various phases of alumina. mdpi.com The γ-Al₂O₃ phase is particularly sought after for catalyst and catalyst support applications due to its unique structural properties. mdpi.com The characteristics of the final alumina catalyst are highly dependent on the synthesis parameters, as detailed in the table below.
| Synthesis Parameter | Influence on Final Catalyst Properties | Research Finding/Example |
|---|---|---|
| Precursor Salt | The choice of anion (e.g., SO₄²⁻, NO₃⁻, Cl⁻) can affect the crystallinity, peptization (dispersion of colloids), and surface area of the resulting alumina. researchgate.net | Using HNO₃ as a peptizing agent during synthesis can lead to greater crystallinity and higher specific surface area values compared to using HCl. researchgate.net |
| Precipitation pH | Controls the rate of hydrolysis and condensation of aluminum species, influencing the particle size and morphology of the aluminum hydroxide precursor. | Near-neutral pH conditions are typically used to ensure the formation of aluminum hydroxide precipitates. nih.govresearchgate.net |
| Reaction Temperature | Affects the crystallinity and phase of the aluminum hydroxide precursor. | Synthesizing alumina at room temperature can result in a less crystalline product compared to synthesis at higher temperatures like 70°C, as indicated by broader XRD peaks. mdpi.com |
| Calcination Temperature | Determines the final phase of the alumina (e.g., γ-Al₂O₃, θ-Al₂O₃, α-Al₂O₃) and its corresponding surface area and porosity. | Calcination at 550 °C typically yields γ-Al₂O₃, while heating to 800 °C can initiate the transition to the θ-Al₂O₃ phase. researchgate.net |
These alumina materials are rarely used alone but more often act as high-surface-area supports for active metal catalysts, such as platinum or molybdenum oxide, in applications ranging from petroleum refining to automotive emission control. mdpi.comgoogle.com
Role in Coagulation and Flocculation Processes (Non-Biological)
Destabilization of Colloidal Suspensions
Most colloidal particles found in natural waters (e.g., clays, silica, organic matter) possess a net negative surface charge. researchgate.netsustainability-directory.com This charge creates electrostatic repulsion between particles, preventing them from aggregating and settling, thus keeping them stable in suspension. The primary role of the hexaaquaaluminum(III) ion and its hydrolysis products is to destabilize these colloids through a mechanism known as charge neutralization . frontiersin.orgmdpi.com
When added to water, the highly charged [Al(H₂O)₆]³⁺ ion and its initial hydrolysis products (such as [Al(OH)(H₂O)₅]²⁺) are strongly attracted to the negatively charged colloidal surfaces. aquavarra.iedeswater.com This adsorption neutralizes the surface charge, effectively collapsing the electrical double layer that surrounds each particle and eliminating the repulsive barrier. mdpi.comsustainability-directory.com With the repulsive forces removed, the attractive van der Waals forces become dominant, allowing the particles to stick together upon collision. sustainability-directory.com This mechanism is particularly efficient and is the predominant pathway at lower coagulant dosages. oregon.govfrontiersin.org The effectiveness of trivalent aluminum aligns with the Schulze-Hardy rule, which posits that the coagulating power of an ion increases significantly with its valence charge. aquavarra.ie
Formation of Aggregates
Following the initial destabilization, the second stage, flocculation, involves the aggregation of the neutralized microparticles into larger, settleable masses known as flocs. alliancechemical.com This process is driven by the continued hydrolysis of the hexaaquaaluminum(III) ion, which reacts with the water's alkalinity to form an insoluble, gelatinous precipitate of aluminum hydroxide (Al(OH)₃). alliancechemical.comqingdaopengfeng.com
The formation of these aggregates occurs primarily through two mechanisms, which are dependent on factors like coagulant dose and pH. frontiersin.org
Enmeshment (Sweep Flocculation): At higher coagulant dosages, a significant volume of aluminum hydroxide precipitate is rapidly formed. oregon.govfrontiersin.org This amorphous precipitate acts as a large, sweeping floc that physically entraps and enmeshes the destabilized colloidal particles as it settles through the water column. oregon.govresearchgate.net The process begins with the formation of nano-scale primary particles of Al(OH)₃, which quickly aggregate to form the larger sweep flocs. nih.govresearchgate.net This mechanism is less selective than charge neutralization but is highly effective for removing a broad range of impurities. researchgate.net
Interparticle Bridging: The growing chains and networks of aluminum hydroxide precipitate can adsorb onto the surfaces of multiple destabilized colloidal particles simultaneously, creating physical bridges between them. qingdaopengfeng.com This bridging links the particles together, promoting the formation of large, robust flocs that can be easily removed through sedimentation or filtration. mdpi.comqingdaopengfeng.com
The table below compares the key features of the primary coagulation and flocculation mechanisms involving aluminum species.
| Mechanism | Description | Optimal Condition | Resulting Floc Characteristic |
|---|---|---|---|
| Charge Neutralization | Positively charged aluminum species ([Al(H₂O)₆]³⁺, etc.) adsorb onto and neutralize negatively charged colloids, eliminating electrostatic repulsion. mdpi.comalliancechemical.com | Lower coagulant dosage; pH typically 5.5-7.5. alliancechemical.comfrontiersin.orgmdpi.com | Smaller, denser microflocs are initially formed. mdpi.com |
| Sweep Flocculation | Colloidal particles are physically entrapped within a large, settling precipitate of aluminum hydroxide (Al(OH)₃). oregon.govresearchgate.net | Higher coagulant dosage; pH typically 6-8. oregon.gov | Large, amorphous flocs with a web-like structure. alliancechemical.comnih.gov |
The strength and structure of the resulting flocs are critical for efficient solid-liquid separation. Research shows that flocs formed via sweep coagulation can be broken by high shear forces, but their regrowth can be enhanced by the presence of freshly precipitated aluminum hydroxide. researchgate.net
Environmental Geochemistry and Geochemical Transformations
Aqueous Aluminium Speciation in Natural Waters (e.g., freshwaters, marine)
In natural waters, the aluminum cation Al³⁺ does not exist in a free state but is invariably hydrated, forming the hexaaquaaluminium complex, [Al(H₂O)₆]³⁺. This complex is the starting point for a series of hydrolysis reactions that dictate aluminum's speciation. The distribution of these species is different in freshwater versus marine systems due to differences in pH, ionic strength, and the concentration of various ligands.
In freshwater, particularly in acidic conditions resulting from acid rain or drainage from mining sites, cationic species such as [Al(H₂O)₆]³⁺, [Al(OH)(H₂O)₅]²⁺, and [Al(OH)₂(H₂O)₄]⁺ are prevalent. researchgate.net As pH approaches neutrality, the solubility of aluminum decreases significantly, leading to the precipitation of aluminum hydroxides. In marine environments, which typically have a higher pH (around 8.1), the dominant dissolved aluminum species are neutral or anionic, such as Al(OH)₃⁰ and [Al(OH)₄]⁻. researchgate.net The higher ionic strength of seawater also influences the activity of aluminum ions and their complexation with other ions present in high concentrations, such as sulfate (B86663).
The pH of an aqueous solution is the single most important factor controlling the speciation, solubility, and mobility of aluminum. researchgate.net Aluminum exhibits amphoteric behavior, meaning it is soluble in both acidic and alkaline conditions but minimally soluble under circumneutral pH conditions (approximately 6.0 to 8.0). researchgate.net
Under acidic conditions (pH < 5.0), the highly mobile and toxic hexaaquaaluminium ion, [Al(H₂O)₆]³⁺ (often simplified as Al³⁺), and its initial hydrolysis products, [Al(OH)]²⁺ and [Al(OH)₂]⁺, are the dominant forms. researchgate.netresearchgate.net As pH increases, these cationic species undergo further hydrolysis, leading to a dramatic decrease in solubility and the formation of solid aluminum hydroxides. The minimum solubility for aluminum is typically observed in the pH range of 6.0 to 6.5. Above this range, in alkaline waters (pH > 8.0), aluminum solubility increases again due to the formation of the anionic aluminate ion, [Al(OH)₄]⁻. researchgate.net
This pH-dependent solubility is critical in natural systems. For instance, acidification of soils and surface waters can mobilize aluminum from minerals, increasing the concentration of toxic dissolved aluminum species. researchgate.net Conversely, when acidic, aluminum-rich waters are neutralized, such as when a tributary affected by acid mine drainage flows into a neutral river, rapid precipitation of aluminum hydroxides occurs. nih.gov
pH: 4.0
| Aluminum Species | Dominance at Selected pH |
|---|---|
| [Al(H₂O)₆]³⁺ (Al³⁺) | Dominant |
| [Al(OH)(H₂O)₅]²⁺ | Present |
| [Al(OH)₂(H₂O)₄]⁺ | Minor |
| Al(OH)₃ (solid) | Minimal |
| [Al(OH)₄]⁻ | Negligible |
This interactive table illustrates the general trend of aluminum speciation as a function of pH in a simplified inorganic system. The actual distribution in natural waters can be more complex due to the presence of other ligands.
Dissolved organic matter (DOM), a complex mixture of organic molecules such as humic and fulvic acids, plays a crucial role in aluminum geochemistry. DOM contains various functional groups, including carboxylic and phenolic groups, that can form strong complexes with aluminum ions. acs.org This complexation has a significant impact on aluminum's speciation, solubility, and bioavailability.
In acidic waters, the formation of Al-DOM complexes can significantly increase the total concentration of dissolved aluminum beyond the solubility limits of inorganic aluminum species. researchgate.netresearchgate.net These organic complexes are generally considered less toxic than the free inorganic aluminum ions. researchgate.net The binding of aluminum to DOM is competitive, with other metal ions like copper (Cu²⁺) and chromium (Cr³⁺) also vying for binding sites on the organic molecules. nih.govnih.gov The strength and nature of this competition depend on the concentration and type of both the metal ions and the DOM. nih.gov
The presence of DOM can inhibit the polymerization and precipitation of aluminum hydroxides, even at pH levels where inorganic aluminum would typically precipitate. researchgate.net This is because the organic molecules can coat the surfaces of newly formed aluminum hydroxide (B78521) nuclei, preventing their further growth.
| Parameter | Effect of DOM | Geochemical Implication |
|---|---|---|
| Solubility | Increases total dissolved Al concentration | Enhanced mobility of Al in organic-rich waters. researchgate.netresearchgate.net |
| Speciation | Forms stable Al-organic complexes | Reduces the proportion of free, toxic inorganic Al species. researchgate.net |
| Precipitation | Inhibits or slows the formation of Al hydroxides | Keeps Al in the dissolved phase even at neutral pH. researchgate.net |
The primary source of aluminum in the environment is the chemical weathering of aluminosilicate (B74896) minerals, which are major constituents of rocks and soils. epa.gov Minerals such as feldspars and micas undergo hydrolysis, a process where water reacts with the mineral structure, leading to the breakdown of the mineral and the release of constituent ions, including aluminum, into the soil solution or adjacent water bodies.
This process is significantly accelerated by acidity. In environments impacted by acid deposition, the increased concentration of hydrogen ions (H⁺) in rainwater attacks the mineral surfaces, promoting the dissolution of aluminosilicates and the mobilization of aluminum. researchgate.net Initially, the aluminum is released into the soil solution primarily as the [Al(H₂O)₆]³⁺ ion. From there, its fate is determined by the local geochemical conditions, including pH and the presence of organic matter, as discussed in the preceding sections.
Adsorption and Precipitation Reactions
Once mobilized in the aqueous phase, dissolved aluminum species are subject to various reactions that can remove them from solution, primarily through precipitation and adsorption onto solid surfaces.
When the pH of aluminum-rich water rises into the circumneutral range, the solubility of aluminum decreases sharply, leading to the precipitation of solid phases. The most common and stable crystalline form of aluminum hydroxide in soil and sedimentary environments is gibbsite, Al(OH)₃. researchgate.nete3s-conferences.org
The formation of gibbsite from the hexaaquaaluminium ion is a multi-step process involving hydrolysis and polymerization. The [Al(H₂O)₆]³⁺ ion first deprotonates to form monomeric hydroxy-aluminum species. These monomers then link together to form polymeric chains and clusters, which eventually aggregate and crystallize into solid phases. Initially, a poorly crystalline or amorphous aluminum hydroxide precipitate may form, which then slowly ages and transforms into the more stable crystalline gibbsite. researchgate.netmdpi.com The kinetics of this process can be slow and are influenced by factors such as temperature, saturation state, and the presence of other substances that can inhibit crystal growth. e3s-conferences.orgresearchgate.net Besides gibbsite, other aluminum hydroxide polymorphs like bayerite and nordstrandite, as well as aluminum oxyhydroxides like boehmite, can form under specific environmental conditions. researchgate.net
Aluminum does not only precipitate as pure hydroxide phases but can also be incorporated into the structure of other minerals through co-precipitation. This is a significant process for the removal of aluminum and other elements from natural waters.
A prominent example is the co-precipitation of aluminum with iron (hydr)oxides. In environments where both iron and aluminum are present, such as in acid mine drainage, the oxidation and hydrolysis of iron can lead to the formation of iron (hydr)oxides like ferrihydrite and goethite. During this process, aluminum ions can be adsorbed onto the surface of the forming iron minerals or become incorporated into their crystal structure. aalto.fi This co-precipitation can remove significant amounts of aluminum from the water column even at pH values lower than those required for the precipitation of pure aluminum hydroxides. aalto.fi Similarly, aluminum can co-precipitate with manganese and silica, influencing the geochemical cycles of these elements. nih.govnih.govepslibrary.at
Surface Interactions of Aluminium Species on Mineral Surfaces
The interaction of aqueous aluminum species with mineral surfaces is a critical process governing the transport and fate of aluminum in geochemical environments. These interactions are predominantly characterized by adsorption, surface precipitation, and the formation of ternary complexes. The nature and extent of these interactions are influenced by factors such as pH, the type of mineral surface, and the speciation of aluminum in the aqueous phase.
Adsorption:
Aluminum species, including monomeric ions like Al³⁺, Al(OH)²⁺, and Al(OH)₂⁺, as well as polymeric forms, can be adsorbed onto the surfaces of various minerals, particularly clay minerals. osti.govusgs.gov The process of adsorption can occur through different mechanisms, including cation exchange and the formation of surface complexes.
Studies on clay minerals such as kaolinite (B1170537) and montmorillonite (B579905) have shown that the adsorption kinetics can be described by two concurrent reactions: a rapid cation exchange process and a slower polymerization of aluminum on the adsorbent surface. osti.gov For instance, montmorillonite has been observed to preferentially adsorb monomeric aluminum species at shorter reaction times, while favoring polymeric species at longer durations. osti.gov In contrast, kaolinite tends to preferentially adsorb polymeric aluminum throughout the interaction period. osti.gov The adsorption process is also influenced by the pH of the system, with changes in pH affecting the surface charge of the mineral and the speciation of aluminum.
The following table summarizes the adsorption characteristics of aluminum on different minerals:
Table 1: Adsorption of Aluminum Species on Various Mineral Surfaces
| Mineral | Predominantly Adsorbed Al Species | Adsorption Mechanism | Key Findings |
|---|---|---|---|
| Kaolinite | Polymeric Al | Cation exchange, Surface polymerization | Preferential adsorption of polymers. osti.gov Negligible adsorption on gibbsite and quartz suggests surface-bound Al on kaolinite may act as a template for further adsorption. osti.gov |
| Montmorillonite | Monomers (short-term), Polymers (long-term) | Cation exchange, Surface polymerization | Adsorption of monomeric species follows a cation exchange mass law equilibrium model and is rapid. usgs.gov Adsorption of polynuclear species follows the Langmuir adsorption isotherm. usgs.gov |
| Peat | Monomeric and Polymeric Al | Cation exchange, Surface polymerization | No selective adsorption of monomeric or polymeric Al was evident. osti.gov |
Surface Precipitation:
Under conditions of supersaturation, aluminum hydroxides can precipitate on mineral surfaces. This process is distinct from adsorption and involves the formation of a new solid phase. Mineral surfaces can act as templates, catalyzing the precipitation of aluminum phases like gibbsite even when the bulk solution is undersaturated. usgs.gov Electron microscopy has revealed the presence of microcrystalline gibbsite on mineral surfaces after short aging periods. usgs.gov This surface-induced precipitation is a significant mechanism for controlling the concentration of dissolved aluminum in natural waters. The solubility of aluminum is highly dependent on pH, with precipitation of aluminum hydroxides being a key controlling factor. nih.govresearchgate.net
Ternary Complex Formation:
Aluminum can also participate in the formation of ternary surface complexes, where an anion or cation bridges the aluminum species to the mineral surface. While direct research on ternary complexes involving "Aluminum;hexaoxidanium" is specific, the principles of ternary complex formation are well-established in surface geochemistry. For example, anions like phosphate (B84403) and organic ligands can bind to a mineral surface and simultaneously coordinate with aluminum ions, enhancing the sorption of aluminum beyond what would be expected from simple adsorption. This mechanism is particularly important in soils and sediments where a variety of organic and inorganic ligands are present. The formation of these complexes can significantly alter the mobility and reactivity of aluminum in the environment.
Geochemical Cycling of Aluminium in Ecosystems (excluding bioavailability aspects)
The geochemical cycling of aluminum involves its mobilization from primary minerals, transport through various environmental compartments, and eventual deposition in sinks. wikipedia.org This cycle is a fundamental component of biogeochemical processes in both terrestrial and aquatic ecosystems. nih.gov
Mobilization, Transport, and Deposition in Terrestrial Ecosystems:
In terrestrial environments, the primary source of aluminum is the weathering of aluminosilicate minerals found in rocks and soils. wikipedia.orgwikipedia.org Chemical weathering, driven by factors such as acidic precipitation and organic acids from decaying matter, leads to the release of aluminum into the soil solution. taylorfrancis.com The mobilization of aluminum is highly pH-dependent; as soil pH decreases, the solubility of aluminum-bearing minerals increases, leading to higher concentrations of dissolved aluminum. usgs.govresearchgate.net
Once mobilized, aluminum is transported through the soil profile. The transport pathways significantly influence its fate. For instance, water moving through macropores (larger, preferential flow paths) has a shorter residence time, resulting in less neutralization and immobilization of aqueous aluminum compared to water moving through micropores. usgs.govresearchgate.net In shallow soil horizons, dissolved organic carbon (DOC) often controls aluminum mobility through the formation of organo-Al complexes. usgs.govresearchgate.net As water percolates to deeper soil layers, mineral solubility, particularly of phases like kaolinite and gibbsite, becomes the dominant control on aluminum concentrations. usgs.govresearchgate.net This often results in the deep soil acting as a sink for aluminum. usgs.govresearchgate.net
The following table presents data on aluminum fluxes in a tropical montane forest ecosystem, illustrating the movement of aluminum through different components of the ecosystem.
Table 2: Aluminum Fluxes in a Tropical Montane Forest Ecosystem
| Flux Component | Aluminum Flux (kg ha⁻¹ yr⁻¹) |
|---|---|
| Litterfall | 8.77 ± 1.3 to 14.2 ± 1.9 |
| Throughfall | Data not specified |
| Stemflow | Data not specified |
Data from a study in southern Ecuador, indicating high circulation of Al through the ecosystem. uni-hannover.de
Mobilization, Transport, and Deposition in Aquatic Ecosystems:
Aluminum is transported from terrestrial to aquatic ecosystems primarily through surface runoff and groundwater flow. taylorfrancis.com In aquatic systems, the speciation and behavior of aluminum are governed by the water chemistry, particularly pH and the presence of complexing ligands. researchgate.netnih.gov In acidic waters, inorganic monomeric forms of aluminum, such as Al³⁺ and its hydrolysis products, are prevalent. researchgate.net As pH increases, the solubility of aluminum decreases, leading to the precipitation of aluminum hydroxides, such as amorphous Al(OH)₃ and microcrystalline gibbsite. nih.govresearchgate.net
Rivers and lakes can act as significant conduits and sinks for aluminum. In estuaries, the mixing of freshwater with seawater leads to changes in ionic strength and pH, often causing the flocculation and deposition of aluminum that was transported in river water. ukessays.com Sediments in aquatic environments are major sinks for aluminum, where it is incorporated into clay minerals and hydroxide phases. ukessays.com Recent studies have also highlighted the role of aluminum in the oceanic carbon cycle, where its presence can stimulate the growth of phytoplankton, which in turn enhances the biological pump that transports carbon to the deep ocean. inrs.ca Thawing permafrost in Arctic regions is also releasing aluminum and other metals into rivers, a process triggered by the exposure of sulfide-rich rocks to water and oxygen, leading to the formation of sulfuric acid that leaches metals from the rock. phys.org
Conclusion and Future Research Directions
Summary of Key Knowledge Gaps and Unresolved Questions
Despite extensive study, several aspects of the hexa-aqua-aluminum(III) ion's behavior are not fully understood. A primary area of uncertainty lies in the precise mechanisms and kinetics of its hydrolysis and polymerization reactions under environmentally relevant conditions. The initial steps of deprotonation and the subsequent formation of polynuclear aluminum species are highly complex and sensitive to factors like pH, temperature, and the presence of other ions. nih.govsemanticscholar.org A complete mechanistic understanding of how these complex species form and transform remains elusive.
Another significant knowledge gap is the detailed characterization of the second and outer hydration shells surrounding the [Al(H₂O)₆]³⁺ ion and their influence on its reactivity. nih.gov While the primary coordination sphere is well-defined, the structure and dynamics of subsequent water layers play a crucial role in ligand exchange and proton transfer reactions. nih.gov Accurately modeling these extended hydration structures and their impact on reaction pathways is a major challenge.
Furthermore, the interaction of [Al(H₂O)₆]³⁺ with natural organic matter (NOM) and mineral surfaces is an area requiring more detailed investigation. While it is known that complexation with organic ligands and adsorption to surfaces significantly alters aluminum's mobility and toxicity, the specific binding mechanisms, stoichiometries, and thermodynamic stabilities of these interactions are often poorly constrained for the heterogeneous mixtures found in nature. semanticscholar.org
Table 1: Summary of Key Knowledge Gaps
| Research Area | Unresolved Questions |
|---|---|
| Hydrolysis and Polymerization | - Precise mechanisms of olation and oxolation pathways. - Accurate kinetic models for the formation of polynuclear Al species. - Influence of co-solutes on polymerization rates and products. |
| Hydration Shell Dynamics | - Detailed structure and dynamics of the second and outer hydration shells. - Quantitative impact of outer-sphere structure on ligand exchange kinetics. - Role of hydration shells in proton-coupled electron transfer processes. |
| Environmental Interactions | - Specific binding sites and affinities with heterogeneous natural organic matter. - Molecular-level understanding of adsorption/desorption on mineral surfaces. - Competitive complexation kinetics in multi-ligand environmental systems. |
Emerging Methodologies for Advanced Characterization
Addressing the aforementioned knowledge gaps requires the application of sophisticated and emerging analytical techniques. Advances in both experimental and computational methods are providing unprecedented insights into the structure and reactivity of hydrated ions like [Al(H₂O)₆]³⁺.
In situ spectroscopic techniques are at the forefront of these advancements. For instance, X-ray Absorption Spectroscopy (XAS) , including X-ray Absorption Near Edge Structure (XANES), can provide detailed information about the local coordination environment and electronic structure of the aluminum center in both aqueous solutions and at interfaces. nih.gov Similarly, in situ Raman spectroscopy , especially when coupled with hydrothermal diamond anvil cells, allows for the study of aluminum speciation under high-pressure and high-temperature conditions relevant to geochemical processes. ucla.edu
The development of nanodrop mass spectrometry is a novel approach that has shown promise in forming and studying hydrated clusters of triply charged metal ions in the gas phase, which can provide fundamental insights into the intrinsic stability and properties of these complexes without the influence of bulk solvent. nih.gov
On the computational front, the increasing power of supercomputers has enabled more accurate and larger-scale simulations. Ab initio molecular dynamics (AIMD) simulations can now model not only the primary hydration shell but also the crucial hydrogen-bonding networks of the second and outer spheres, offering a dynamic picture of ligand exchange and proton transfer events. Combining these computational models with experimental data from techniques like Large Angle X-ray Scattering (LAXS) and Neutron Scattering provides a powerful, synergistic approach to refining our understanding of the solution structure. mdpi.com
Table 2: Advanced Characterization Techniques
| Methodology | Information Provided |
|---|---|
| X-ray Absorption Spectroscopy (XAS) | Coordination number, bond distances, electronic structure. nih.gov |
| In situ Raman Spectroscopy | Vibrational modes, identification of different aqueous species under various conditions. ucla.edu |
| Nanodrop Mass Spectrometry | Formation and stability of gas-phase hydrated ion clusters. nih.gov |
| Ab initio Molecular Dynamics (AIMD) | Dynamic simulation of hydration shells, reaction pathways, and energy barriers. |
Potential for Novel Applications in Inorganic Chemistry and Materials Science
The fundamental chemistry of the hexa-aqua-aluminum(III) ion and its derivatives provides a foundation for developing new materials and catalytic processes. The controlled hydrolysis of [Al(H₂O)₆]³⁺ is a key step in the synthesis of various aluminum-based materials, such as alumina (B75360) (Al₂O₃), boehmite (AlOOH), and layered double hydroxides. By precisely manipulating reaction conditions, it is possible to tailor the morphology, porosity, and surface properties of these materials for specific applications, including catalysis, adsorption, and ceramics.
A particularly promising area is the development of novel aluminum coordination complexes for catalysis. While the Al(III) center is redox-inactive, coordinating it with redox-active or "non-innocent" ligands can impart new reactivity. acs.orgnih.gov This approach allows the stable Al(III) ion to act as a scaffold, while the ligand participates in electron transfer and proton transfer reactions. Such complexes have potential applications in catalysis for reactions like transfer hydrogenation and other organic transformations. acs.orgnih.gov
Furthermore, the principles governing the interaction of [Al(H₂O)₆]³⁺ with various ligands can be applied to the design of advanced materials. For example, understanding the complexation of aluminum with organic molecules is crucial for creating new metal-organic frameworks (MOFs) and other hybrid materials. These materials exhibit high surface areas and tunable properties, making them suitable for gas storage, separation, and sensing applications. The development of multiphase composite long-persistent luminescence systems, such as those involving (Ca,Sr)-Al-O, also relies on a fundamental understanding of aluminum coordination chemistry and shows potential for applications in areas like anti-counterfeiting technologies. mdpi.com
Interdisciplinary Research Opportunities in Environmental and Geochemical Systems
The central role of [Al(H₂O)₆]³⁺ in natural waters makes it a key subject for interdisciplinary research. The speciation and transport of aluminum are critical in understanding and mitigating the impacts of acid rain on terrestrial and aquatic ecosystems. nih.gov Future research will benefit from closer collaboration between analytical chemists, geochemists, and environmental toxicologists to develop more accurate models of aluminum bioavailability and toxicity under dynamic environmental conditions. nih.gov
Biogeochemistry represents a major frontier for research. Investigating the interactions between aluminum species and biological organisms, from microbes to plants, is essential for understanding nutrient cycling and elemental toxicity in soils and natural waters. soilbiogeochemist.com For example, recent studies suggest an unexpected role for aluminum in the global carbon cycle, potentially increasing CO₂ fixation by marine diatoms. inrs.ca Exploring these biogeochemical pathways requires integrated studies that combine molecular-level chemistry with ecosystem-scale observations.
Moreover, understanding the behavior of aluminum in geochemical systems is vital for resource management and environmental remediation. This includes predicting the mobility of aluminum in mining-impacted waters, such as acid mine drainage, and developing effective strategies for its removal. nih.gov It also extends to understanding the geochemical controls on aluminum concentrations in coastal and marine waters. researchgate.net Collaborative research involving hydrologists, geochemists, and environmental engineers will be crucial for addressing these complex challenges.
Table 3: Interdisciplinary Research Areas
| Field | Research Focus |
|---|---|
| Environmental Toxicology | - Linking Al speciation with bioavailability and toxicity to aquatic and terrestrial organisms. - Developing predictive models for Al toxicity in complex environmental matrices. |
| Biogeochemistry | - Role of aluminum in microbial metabolism and nutrient cycling. - Influence of Al on the marine carbon cycle and phytoplankton dynamics. inrs.ca - Al uptake and tolerance mechanisms in plants. |
| Hydrology & Remediation | - Modeling the transport of aluminum species through watersheds and groundwater. - Developing sustainable technologies for removing aluminum from contaminated water. - Assessing the long-term fate of aluminum in managed ecosystems. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
